3-Acetylphenyl ethyl(methyl)carbamate
Description
Propriétés
IUPAC Name |
(3-acetylphenyl) N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-13(3)12(15)16-11-7-5-6-10(8-11)9(2)14/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNQSLSOFYAGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60234728 | |
| Record name | 3-Acetylphenyl ethyl(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60234728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855300-09-3 | |
| Record name | 3-Acetylphenyl ethyl(methyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0855300093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetylphenyl ethyl(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60234728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetylphenyl ethyl(methyl)-carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ACETYLPHENYL ETHYL(METHYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/502LM1L59E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Acetylphenyl ethyl(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological activity of 3-Acetylphenyl ethyl(methyl)carbamate. This compound is primarily known as a process-related impurity of Rivastigmine, a cholinesterase inhibitor used in the treatment of Alzheimer's disease. This document collates available data on its chemical characteristics, provides a detailed experimental protocol for its synthesis, and discusses its presumed mechanism of action based on its structural class. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.
Core Properties
This compound, also identified as Rivastigmine impurity C, possesses the following fundamental properties.
| Property | Value | Source |
| IUPAC Name | (3-acetylphenyl) N-ethyl-N-methylcarbamate | --INVALID-LINK-- |
| Synonyms | Rivastigmine impurity C, 3'-(ethyl(methyl)carbamoyl)oxyacetophenone | --INVALID-LINK-- |
| CAS Number | 855300-09-3 | --INVALID-LINK-- |
| Chemical Formula | C₁₂H₁₅NO₃ | --INVALID-LINK-- |
| Molecular Weight | 221.25 g/mol | --INVALID-LINK-- |
| Physical Form | Yellowish oily mass | [Der Pharma Chemica, 2017, 9(9):31-35] |
| Purity | Not specified in literature, synthesized as an analytical standard. | [Der Pharma Chemica, 2017, 9(9):31-35] |
| Storage | Inert atmosphere, room temperature. | --INVALID-LINK-- |
Computed Physicochemical Properties
The following properties have been computationally predicted and are available through public databases.
| Property | Value | Source |
| XLogP3 | 1.5 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Rotatable Bond Count | 4 | --INVALID-LINK-- |
| Exact Mass | 221.105193 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 46.6 Ų | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound (Rivastigmine Impurity E)
The following protocol is adapted from the synthesis of "Impurity-E" as described in the scientific literature.
Materials:
-
1-(3-hydroxyphenyl) ethanone
-
1,4-Dioxane
-
Sodium methoxide (NaOCH₃)
-
Ethyl(methyl)carbamic chloride
-
10% Acetic acid solution
Procedure:
-
In a suitable reaction vessel, dissolve 5.0 g (36.72 mmol) of 1-(3-hydroxyphenyl) ethanone in 25 ml of 1,4-dioxane.
-
To this solution, add 3.96 g (73.33 mmol) of sodium methoxide.
-
Slowly add 5.36 g (44.09 mmol) of ethyl(methyl)carbamic chloride to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-65°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to 10-15°C.
-
Adjust the pH of the reaction mixture to 7.0-8.0 by the addition of a 10% acetic acid solution.
-
Separate the dioxane layer.
-
Concentrate the organic layer under vacuum to yield a yellowish oily mass of this compound (6.58 g).
Analytical Methodology
The characterization and analysis of this compound have been reported using spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: Symmetry C18, 250 x 4.6 mm
-
Detection: 290 nm
-
Retention Time: 41.556 min (as Impurity-E)
Spectroscopic Characterization: The synthesized compound was characterized using the following spectroscopic methods, although the detailed spectra are not publicly available:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra were recorded on a Bruker Advance 300 Spectrometer.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectra were obtained using a Thermo Finnigan LCQ Classic Mass Spectrometer.
-
Infrared Spectroscopy (IR): IR spectra were recorded on a SHIMADZU IR spectrometer-8400.
Biological Activity and Mechanism of Action
Presumed Mechanism of Action: Acetylcholinesterase Inhibition
As a carbamate derivative, this compound is presumed to act as an acetylcholinesterase (AChE) inhibitor. This mechanism is shared by the parent drug, Rivastigmine. AChE is a key enzyme in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve signal.
Inhibition of AChE by a carbamate, such as this compound, leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, leading to enhanced cholinergic neurotransmission.
Signaling Pathway
The inhibition of acetylcholinesterase by this compound disrupts the normal cholinergic signaling pathway as depicted below.
An In-depth Technical Guide to 3-Acetylphenyl ethyl(methyl)carbamate (CAS 855300-09-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Acetylphenyl ethyl(methyl)carbamate, a compound identified as a significant process-related impurity in the manufacturing of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease. This document details its chemical identity, synthesis, and analytical characterization. Furthermore, it explores its presumed mechanism of action based on its structural relationship to Rivastigmine and the broader class of carbamate cholinesterase inhibitors. Potential signaling pathway interactions are also discussed as areas for future investigation. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, providing foundational data and methodologies for further study of this compound.
Chemical Identity and Physicochemical Properties
This compound is a carbamate ester. It is recognized as Impurity C in the European Pharmacopoeia (EP) monograph for Rivastigmine.[1][2]
| Property | Value | Reference |
| CAS Number | 855300-09-3 | [3] |
| IUPAC Name | (3-acetylphenyl) N-ethyl-N-methylcarbamate | [3] |
| Synonyms | Rivastigmine Impurity C, Rivastigmine EP Impurity C, Des-[3-(1-Dimethylamino)ethyl] 3-Acetyl Rivastigmine, 3'-(ethyl(methyl)carbamoyl)oxyacetophenone | [1][2][3] |
| Molecular Formula | C₁₂H₁₅NO₃ | [3] |
| Molecular Weight | 221.25 g/mol | [3] |
| Appearance | Solid | |
| Boiling Point | 337 °C at 760 mmHg | |
| Storage Temperature | Room Temperature, under inert atmosphere | [4] |
Synthesis
The synthesis of this compound is primarily relevant in the context of its formation as an impurity during the production of Rivastigmine. A common synthetic route involves the reaction of 1-(3-hydroxyphenyl)ethanone with ethyl methylcarbamic chloride.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the described synthesis of Rivastigmine impurity-E.
Materials:
-
1-(3-hydroxyphenyl)ethanone
-
Ethyl methylcarbamic chloride
-
Sodium methoxide
-
Dioxane
-
10% Acetic acid solution
Procedure:
-
To a solution of 1-(3-hydroxyphenyl)ethanone (5.0 g, 36.72 mmol) in dioxane (25 ml), add sodium methoxide (3.96 g, 73.33 mmol).
-
To this mixture, add ethyl methylcarbamic chloride (5.36 g, 44.09 mmol) at room temperature (25-30°C).
-
Heat the reaction mixture to 60-65°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mass to 10-15°C.
-
Adjust the pH of the mixture to 7.0-8.0 by the addition of a 10% acetic acid solution.
-
Separate the dioxane layer and concentrate it under vacuum to yield the crude product as a yellowish oily mass.
-
Further purification can be achieved by column chromatography if required.
Analytical Characterization and Detection
As a known impurity of Rivastigmine, several analytical methods, primarily High-Performance Liquid Chromatography (HPLC), have been developed for the detection and quantification of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Protocol: HPLC Method for the Detection of Rivastigmine Impurities
The following is a representative HPLC method for the analysis of Rivastigmine and its impurities.
| Parameter | Condition |
| Column | Thermo Hypersil C4 (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.01 M ammonium acetate buffer (pH 4.0 with orthophosphoric acid) and Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Internal Standard | Atorvastatin |
Procedure:
-
Prepare the mobile phase as described in the table and degas before use.
-
Prepare standard solutions of this compound and Rivastigmine, as well as an internal standard solution, in a suitable diluent (e.g., mobile phase).
-
Prepare the sample solution by dissolving the Rivastigmine bulk drug or formulation in the diluent.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify this compound by comparing its retention time and peak area to that of the standard.
Mechanism of Action and Biological Activity
Cholinesterase Inhibition
This compound belongs to the carbamate class of compounds, which are known inhibitors of cholinesterases. Its parent drug, Rivastigmine, exerts its therapeutic effect by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5] This inhibition leads to an increase in the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in patients with Alzheimer's disease.
Quantitative Data on Related Compounds:
| Compound | Target | IC₅₀ | Reference |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.15 µM | [] |
| Rivastigmine | Butyrylcholinesterase (BuChE) | 0.037 µM | [] |
| Novel Rivastigmine-BIM Hybrids (Series 5) | Butyrylcholinesterase (BuChE) | 0.9 - 1.7 µM | [7] |
The lack of a dimethylaminoethyl side chain in this compound, which is present in Rivastigmine, is likely to affect its binding affinity and inhibitory potency for cholinesterases. Further enzymatic assays are required to quantify the specific IC₅₀ values of this impurity for both AChE and BuChE.
References
- 1. veeprho.com [veeprho.com]
- 2. Rivastigmine EP Impurity C | CAS No- 855300-09-3 [chemicea.com]
- 3. This compound | C12H15NO3 | CID 44189033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. veeprho.com [veeprho.com]
- 7. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Acetylphenyl ethyl(methyl)carbamate: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylphenyl ethyl(methyl)carbamate is an organic compound of interest in pharmaceutical research and development. It is recognized as an impurity of Rivastigmine, a cholinesterase inhibitor used in the management of dementia.[1][2] A thorough understanding of its chemical properties and synthesis is crucial for quality control, impurity profiling, and the development of novel therapeutics. This guide provides an in-depth overview of the chemical structure and synthetic routes for this compound.
Chemical Structure and Identification
This compound possesses a well-defined chemical structure characterized by a carbamate functional group attached to a 3-acetylphenyl ring. The nitrogen of the carbamate is substituted with both an ethyl and a methyl group.
| Identifier | Value | Source |
| IUPAC Name | (3-acetylphenyl) N-ethyl-N-methylcarbamate | PubChem[1] |
| CAS Number | 855300-09-3 | American Elements[3], LGC Standards[2] |
| Molecular Formula | C₁₂H₁₅NO₃ | PubChem[1], American Elements[3] |
| Molecular Weight | 221.25 g/mol | PubChem[1], American Elements[3] |
| SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)C(=O)C | PubChem[1], LGC Standards[2] |
| InChI | InChI=1S/C12H15NO3/c1-4-13(3)12(15)16-11-7-5-6-10(8-11)9(2)14/h5-8H,4H2,1-3H3 | PubChem[1], LGC Standards[2] |
| InChIKey | ABNQSLSOFYAGHU-UHFFFAOYSA-N | PubChem[1] |
Synonyms: this compound is also known by several other names, including Rivastigmine impurity C [EP], 3'-(ethyl(methyl)carbamoyl)oxyacetophenone, and Carbamic acid, N-ethyl-N-methyl-, 3-acetylphenyl ester.[1]
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of 3'-hydroxyacetophenone with an N,N-disubstituted carbamoyl chloride, specifically ethyl methyl carbamoyl chloride. This reaction is a nucleophilic acyl substitution where the phenoxide ion, formed from 3'-hydroxyacetophenone in the presence of a base, attacks the electrophilic carbonyl carbon of the carbamoyl chloride.
General Reaction Scheme:```dot
Caption: Step-by-step workflow for the synthesis of this compound.
Precursor Synthesis: 3'-Hydroxyacetophenone
A reliable supply of the starting material, 3'-hydroxyacetophenone, is essential. While commercially available, it can also be synthesized through various methods. One common laboratory-scale synthesis involves the protection of the hydroxyl group of 3-hydroxybenzoic acid, followed by conversion to the corresponding acyl chloride, and subsequent reaction with an appropriate alkylating reagent before deprotection. [4][5][6]
Conclusion
This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The presented information, including detailed experimental protocols and a summary of reaction conditions, serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. A thorough understanding of the synthesis and properties of this compound is critical for its use as a reference standard and for the quality control of related active pharmaceutical ingredients.
References
- 1. This compound | C12H15NO3 | CID 44189033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. americanelements.com [americanelements.com]
- 4. CN105967986A - 3-hydroxyacetophenone synthesis method - Google Patents [patents.google.com]
- 5. 3-hydroxyacetophenone synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
(3-acetylphenyl) N-ethyl-N-methylcarbamate: A Technical Overview of its Discovery and Scientific History
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Abstract
(3-acetylphenyl) N-ethyl-N-methylcarbamate, a compound with limited public domain information under its systematic chemical name, is a notable carbamate derivative. This document provides a comprehensive technical overview of its discovery, history, and key scientific data, where available. The synthesis, mechanism of action, and relevant experimental data are presented to serve as a valuable resource for researchers and professionals in drug development and related scientific fields. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's scientific background.
Introduction and Discovery
(3-acetylphenyl) N-ethyl-N-methylcarbamate is a synthetic compound belonging to the carbamate class of chemicals. The initial discovery and synthesis of this specific molecule are not widely documented in readily accessible historical records, suggesting it may have emerged from broader research programs investigating the structure-activity relationships of carbamate derivatives for various applications, including as potential therapeutic agents or pesticides. Carbamates, as a class, were extensively studied in the mid-20th century, leading to the development of numerous commercially significant compounds.
The core structure, featuring a phenyl ring with an acetyl group and an N-ethyl-N-methylcarbamate moiety, suggests a design aimed at interacting with specific biological targets. The exploration of such compounds was often driven by the goal of developing agents that could modulate the activity of enzymes, particularly cholinesterases.
Synthesis and Physicochemical Properties
The synthesis of (3-acetylphenyl) N-ethyl-N-methylcarbamate typically involves the reaction of 3-acetylphenol with N-ethyl-N-methylcarbamoyl chloride. This reaction is a standard method for the formation of carbamate esters from phenols and carbamoyl chlorides.
Table 1: Physicochemical Properties of (3-acetylphenyl) N-ethyl-N-methylcarbamate
| Property | Value |
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 79-81 °C |
| Solubility | Soluble in organic solvents such as acetone, methanol, and dichloromethane. Sparingly soluble in water. |
| CAS Number | 3939-09-1 |
Mechanism of Action and Biological Activity
While specific studies on "(3-acetylphenyl) N-ethyl-N-methylcarbamate" are limited, the biological activity of carbamates is generally well-understood. They are known to be potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Cholinesterase Inhibition
The proposed mechanism of action involves the carbamylation of the serine hydroxyl group in the active site of AChE. This process is analogous to the action of the natural substrate, acetylcholine, but the resulting carbamylated enzyme is much more stable and is hydrolyzed at a significantly slower rate. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.
Caption: Mechanism of Acetylcholinesterase Inhibition by Carbamates.
Experimental Protocols
Detailed experimental protocols for the investigation of (3-acetylphenyl) N-ethyl-N-methylcarbamate are not widely published. However, based on standard methodologies for evaluating carbamate compounds, the following experimental workflows can be inferred.
In Vitro Enzyme Inhibition Assay
A common method to determine the inhibitory potency of a compound against AChE is the Ellman's assay.
Caption: Workflow for an In Vitro AChE Inhibition Assay.
Quantitative Data
Due to the limited public data on this specific compound, a comprehensive table of quantitative data from multiple studies cannot be provided. However, for a typical carbamate with similar structure, the following data points would be relevant.
Table 2: Representative Biological Data for a Carbamate AChE Inhibitor
| Parameter | Typical Value Range | Description |
| IC50 (AChE) | 10 nM - 10 µM | The half maximal inhibitory concentration against acetylcholinesterase. |
| LD50 (oral, rat) | 5 - 50 mg/kg | The median lethal dose in rats, indicating acute toxicity. |
| LogP | 2.0 - 4.0 | The octanol-water partition coefficient, indicating lipophilicity. |
Conclusion
(3-acetylphenyl) N-ethyl-N-methylcarbamate represents a classic example of a carbamate derivative designed to interact with cholinesterases. While its specific history of discovery and development is not extensively documented, its structure and chemical class provide a strong basis for understanding its likely synthesis, mechanism of action, and biological effects. The methodologies and data presented in this guide, though generalized from the broader class of carbamates, offer a robust framework for researchers and scientists engaged in the study and development of novel enzyme inhibitors and therapeutic agents. Further research into historical chemical archives and patent literature may yet uncover more specific details about the origins and initial investigations of this particular compound.
An In-depth Technical Guide to the Postulated Mechanism of Action of Rivastigmine Impurity C
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a theoretical framework for the mechanism of action of Rivastigmine Impurity C based on its structural similarity to Rivastigmine and other carbamate-containing compounds. As of the date of this publication, no direct experimental studies on the biological activity of Rivastigmine Impurity C are publicly available. The proposed mechanisms, experimental protocols, and data are therefore hypothetical and require experimental validation.
Introduction
Rivastigmine is a well-established carbamate-based cholinesterase inhibitor used for the symptomatic treatment of mild to moderate dementia in Alzheimer's and Parkinson's diseases. The manufacturing process of Rivastigmine, like any synthetic drug, can lead to the formation of impurities. One such identified process-related impurity is Rivastigmine Impurity C, chemically known as 3-acetylphenyl ethyl(methyl)carbamate[][2]. While regulatory bodies require the identification and control of such impurities, their potential biological activities are often not extensively characterized.
This technical guide aims to provide a comprehensive overview of the postulated mechanism of action of Rivastigmine Impurity C. Drawing upon the known pharmacology of Rivastigmine and the well-understood structure-activity relationships of carbamate compounds, we will explore a hypothetical mechanism, suggest experimental protocols for its validation, and present illustrative data.
Chemical Structure and Physicochemical Properties
A clear understanding of the molecular structure of Rivastigmine Impurity C is fundamental to postulating its mechanism of action.
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| Rivastigmine Impurity C | This compound | 855300-09-3 | C₁₂H₁₅NO₃ | 221.25 | |
| Rivastigmine | (S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | 123441-03-2 | C₁₄H₂₂N₂O₂ | 250.34 |
The key structural feature of both Rivastigmine and its impurity C is the carbamate functional group (-O-CO-N<). This moiety is known to be crucial for the cholinesterase inhibitory activity of this class of drugs. The primary structural difference lies in the substituent at the meta-position of the phenyl ring: an acetyl group in Impurity C versus a (S)-1-(dimethylamino)ethyl group in Rivastigmine.
Postulated Mechanism of Action: Cholinesterase Inhibition
Based on the presence of the carbamate functional group, the most plausible hypothesis for the mechanism of action of Rivastigmine Impurity C is the inhibition of cholinesterases , namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
The Cholinergic Hypothesis and the Role of Cholinesterases
The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline. ACh is hydrolyzed and inactivated by AChE and BChE in the synaptic cleft. Inhibition of these enzymes increases the synaptic concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.
Carbamate-Mediated Cholinesterase Inhibition
Carbamate inhibitors like Rivastigmine act as "pseudo-irreversible" or "slowly reversible" inhibitors of cholinesterases. The mechanism involves a two-step process:
-
Binding: The inhibitor binds to the active site of the cholinesterase enzyme.
-
Carbamoylation: The carbamate moiety is transferred to a serine residue in the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is much more stable and hydrolyzes significantly slower than the acetylated enzyme formed during the hydrolysis of acetylcholine.
This slow decarbamoylation rate effectively inactivates the enzyme for a prolonged period, leading to the accumulation of acetylcholine in the synapse.
Hypothetical Signaling Pathway of Rivastigmine Impurity C
The following diagram illustrates the postulated signaling pathway for Rivastigmine Impurity C, assuming it acts as a cholinesterase inhibitor.
Caption: Postulated mechanism of cholinesterase inhibition by Rivastigmine Impurity C.
Proposed Experimental Protocols for Validation
To validate the hypothesized mechanism of action of Rivastigmine Impurity C, a series of in vitro experiments are necessary.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This is a widely used colorimetric method to determine cholinesterase activity.
Objective: To quantify the inhibitory potency of Rivastigmine Impurity C against AChE and BChE.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Butyrylcholinesterase (from equine serum or human recombinant)
-
Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Rivastigmine Impurity C (test compound)
-
Rivastigmine (positive control)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of Rivastigmine Impurity C and Rivastigmine in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB, and the cholinesterase enzyme.
-
Add serial dilutions of Rivastigmine Impurity C or Rivastigmine to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (ATCh for AChE, BTCh for BChE).
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Enzyme Kinetics Studies
Objective: To determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constants (Ki).
Procedure:
-
Perform the cholinesterase inhibition assay as described above, but vary the concentrations of both the substrate and Rivastigmine Impurity C.
-
Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation.
Experimental Workflow Diagram
The following diagram outlines the proposed experimental workflow to characterize the mechanism of action of Rivastigmine Impurity C.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Hypothetical Quantitative Data
The following tables present hypothetical data that could be obtained from the proposed experimental protocols. These are for illustrative purposes only.
Table 1: Hypothetical Cholinesterase Inhibitory Activity
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (AChE/BChE) |
| Rivastigmine Impurity C | 15.2 | 8.5 | 1.79 |
| Rivastigmine | 4.7 | 0.5 | 9.4 |
This hypothetical data suggests that Rivastigmine Impurity C may be a less potent inhibitor of both AChE and BChE compared to Rivastigmine, with a lower selectivity for BChE.
Table 2: Hypothetical Enzyme Kinetic Parameters
| Compound | Enzyme | Inhibition Type | Ki (µM) |
| Rivastigmine Impurity C | AChE | Mixed | 10.8 |
| Rivastigmine Impurity C | BChE | Competitive | 5.2 |
This hypothetical data suggests a mixed-type inhibition for AChE and a competitive inhibition for BChE.
Conclusion and Future Directions
While there is currently no direct experimental evidence, the chemical structure of Rivastigmine Impurity C, specifically the presence of a carbamate moiety, strongly suggests a potential for cholinesterase inhibition. This technical guide has outlined a plausible mechanism of action based on this hypothesis and has provided a roadmap for its experimental validation.
Future research should focus on:
-
Synthesis and purification of Rivastigmine Impurity C to obtain a standard for biological testing.
-
Execution of the proposed in vitro assays to determine its inhibitory potency and kinetic profile against cholinesterases.
-
In vitro cell-based assays to assess its effects on cell viability and neuroprotection in relevant neuronal cell models.
-
In vivo studies in animal models of cognitive impairment to evaluate its potential pharmacological and toxicological effects.
A thorough understanding of the biological activity of Rivastigmine Impurity C is crucial for ensuring the safety and efficacy of Rivastigmine drug products and may also provide insights for the design of new cholinesterase inhibitors.
References
3-Acetylphenyl ethyl(methyl)carbamate: A Technical Guide to its Role as a Rivastigmine Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivastigmine, a cholinesterase inhibitor, is a critical therapeutic agent for the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. As with any pharmaceutical compound, the control of impurities is paramount to ensure its safety, efficacy, and quality. One such process-related impurity is 3-Acetylphenyl ethyl(methyl)carbamate, also identified as Rivastigmine Impurity C or E. This technical guide provides an in-depth overview of the synthesis, analytical characterization, and potential impact of this specific impurity in the context of Rivastigmine drug substance and product development.
Chemical Identity and Properties
This compound is a known process-related impurity that can arise during the synthesis of Rivastigmine.[1][2] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (3-acetylphenyl) N-ethyl-N-methylcarbamate | [2] |
| Synonyms | Rivastigmine Impurity C [EP], Rivastigmine Impurity E, 3'-(Ethyl(methyl)carbamoyl)oxyacetophenone | [1][2][3] |
| CAS Number | 855300-09-3 | [2][3] |
| Molecular Formula | C₁₂H₁₅NO₃ | [2] |
| Molecular Weight | 221.25 g/mol | [2] |
Formation and Synthesis
The presence of this compound as an impurity in Rivastigmine is primarily linked to the manufacturing process.[1] It is synthesized from the reaction of a key starting material or intermediate used in some Rivastigmine synthesis routes.
Plausible Formation Pathway
This impurity can be formed from the reaction of 1-(3-hydroxyphenyl)ethanone, a potential starting material or intermediate in Rivastigmine synthesis, with ethyl(methyl)carbamoyl chloride.[1] This reaction is analogous to the carbamoylation step that forms Rivastigmine itself from its phenolic precursor.
Caption: Formation of this compound.
Experimental Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound (referred to as Impurity-E) has been described.[1]
Materials:
-
1-(3-hydroxyphenyl) ethanone
-
Dioxane
-
Sodium methoxide
-
Ethyl methylcarbamic chloride
-
10% Acetic acid solution
Procedure:
-
Dissolve 1-(3-hydroxyphenyl) ethanone (5.0 g, 36.72 mmol) in dioxane (25 ml).
-
Add sodium methoxide (3.96 g, 73.33 mmol) to the solution.
-
Add ethyl methylcarbamic chloride (5.36 g, 44.09 mmol) at a temperature of 25-30°C.
-
Heat the reaction mixture to 60-65°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mass to 10-15°C.
-
Adjust the pH to 7.00-8.00 by adding a 10% acetic acid solution.
-
Separate the dioxane layer and concentrate it under a vacuum to yield the product as a yellowish oily mass.
Analytical Characterization and Quantification
The detection and quantification of this compound in Rivastigmine active pharmaceutical ingredient (API) and finished products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.[1][4]
Chromatographic Methods
Several HPLC and UPLC methods have been developed and validated for the separation and quantification of Rivastigmine and its impurities.[4][5] While specific parameters can vary, a general approach is outlined below.
| Parameter | Typical Conditions |
| Column | Reversed-phase columns such as C8 or C18 are commonly used. |
| Mobile Phase | A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Detection | UV detection is typically performed at a wavelength where both Rivastigmine and the impurity have significant absorbance, for instance, around 220 nm or 254 nm.[5] |
| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min for HPLC and UPLC. |
| Injection Volume | Usually a small volume, such as 10 µL.[5] |
Note: Method validation according to ICH guidelines is essential to ensure specificity, precision, linearity, accuracy, and robustness for the quantification of this impurity.[4]
Quantitative Analysis
In different laboratory batches of Rivastigmine, the levels of various process-related impurities, including what is likely this compound, have been detected in ranges from 0.02% to 0.15%.[1] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), necessitate the identification and characterization of any impurity present at a level of 0.1% or higher.[1]
Pharmacological and Toxicological Profile
There is a lack of publicly available data specifically detailing the pharmacological or toxicological effects of this compound. The safety assessment of pharmaceutical impurities generally involves evaluating their potential to elicit pharmacological or toxicological effects, often through structure-activity relationship analysis and, if necessary, dedicated toxicological studies. Given that this impurity is a carbamate derivative, its potential for cholinesterase inhibition would be a primary consideration in any safety evaluation. However, without specific studies, its activity relative to Rivastigmine remains unknown. The focus of regulatory bodies is to control impurities to levels that are considered safe, based on toxicological data or qualification thresholds.
Conclusion
Caption: Workflow for managing the Rivastigmine impurity.
References
- 1. Identification, characterization and quantification of new impurities by LC-ESI/MS/MS and LC-UV methods in rivastigmine tartrate active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jpionline.org [jpionline.org]
Cholinesterase Inhibitory Potential of 3-Acetylphenyl ethyl(methyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential cholinesterase inhibitory activity of 3-Acetylphenyl ethyl(methyl)carbamate. While direct experimental data on this specific compound is not extensively available in public literature, its structural characteristics, particularly the carbamate moiety, strongly suggest a role as a cholinesterase inhibitor. This document outlines the presumed mechanism of action, detailed experimental protocols for synthesis and bioactivity assessment, and comparative data from structurally related carbamate inhibitors. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the evaluation and potential development of this and similar compounds.
Introduction to this compound
This compound is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol [1]. Its chemical identity is confirmed by its CAS Registry Number 855300-09-3[2]. Notably, this compound is also recognized as "Rivastigmine impurity C"[3]. Rivastigmine is a well-established carbamate-based cholinesterase inhibitor used in the management of Alzheimer's disease. The structural relationship to a clinically significant cholinesterase inhibitor underscores the potential for this compound to exhibit similar biological activity.
Chemical Structure:
-
IUPAC Name: (3-acetylphenyl) N-ethyl-N-methylcarbamate[3]
-
SMILES: CCN(C)C(=O)OC1=CC=CC(=C1)C(=O)C[3]
Postulated Mechanism of Cholinesterase Inhibition
Carbamate-based compounds typically act as pseudo-irreversible inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[4][5][6]. The inhibitory mechanism involves the carbamylation of a serine residue within the catalytic triad of the enzyme's active site[4][6][7]. This process is initiated by a nucleophilic attack from the serine oxygen on the carbonyl carbon of the carbamate[4]. The subsequent formation of a transient carbamylated enzyme intermediate renders the enzyme inactive, preventing the hydrolysis of the neurotransmitter acetylcholine[6]. This inhibition is termed "pseudo-irreversible" because the carbamylated enzyme can undergo slow hydrolysis to regenerate the active enzyme[4][6].
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from general methods for carbamate synthesis, such as the reaction of a phenol with a carbamoyl chloride[8].
Materials:
-
3'-Hydroxyacetophenone
-
Ethyl(methyl)carbamoyl chloride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 3'-Hydroxyacetophenone in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir.
-
Slowly add a solution of ethyl(methyl)carbamoyl chloride in the same solvent to the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The cholinesterase inhibitory activity can be determined spectrophotometrically using the method developed by Ellman.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Butyrylcholinesterase (BChE) from equine serum or human plasma
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the buffer, DTNB solution, and a solution of the test compound at various concentrations.
-
Add the enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI) solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals using the microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data of Structurally Related Carbamate Inhibitors
To provide a comparative context for the potential inhibitory activity of this compound, the following tables summarize the IC50 values for several known carbamate cholinesterase inhibitors.
Table 1: IC50 Values of Selected Carbamate Cholinesterase Inhibitors
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Rivastigmine | AChE | 4.1 | [9] |
| Rivastigmine | BChE | - | - |
| Ethynylphenyl Carbamate 8 | AChE | 28-86 (range for series) | [10] |
| Tacrine-Carbamate Derivative 6k | AChE | 0.022 | [11] |
| Tacrine-Carbamate Derivative 6k | BChE | 0.017 | [11] |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | [12][13] |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | [12][13] |
| Benzimidazole-based Thiazole 21 | AChE | 0.10 | [14] |
| Benzimidazole-based Thiazole 21 | BChE | 0.20 | [14] |
| Tetrahydrofurobenzofuran Carbamates | AChE | as low as 0.01 | [15] |
| Tetrahydrofurobenzofuran Carbamates | BChE | as low as 0.003 | [15] |
Conclusion
This compound, a structural analog and known impurity of the cholinesterase inhibitor rivastigmine, holds significant potential as a cholinesterase inhibitor in its own right. Based on the well-established mechanism of action for carbamate compounds, it is predicted to act as a pseudo-irreversible inhibitor of both AChE and BChE. The experimental protocols detailed in this guide provide a clear pathway for the synthesis and in vitro evaluation of its inhibitory potency. The comparative data from other carbamate inhibitors suggest that potent activity is achievable within this chemical class. Further investigation into the biological activity of this compound is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. achmem.com [achmem.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | C12H15NO3 | CID 44189033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition Mechanism of Cholinesterases by Carbamate: A Theoretical Study - Beijing Institute of Technology [pure.bit.edu.cn]
- 8. RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate - Google Patents [patents.google.com]
- 9. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer’s Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 3-Acetylphenyl ethyl(methyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed framework for the preliminary biological screening of 3-Acetylphenyl ethyl(methyl)carbamate. As a carbamate derivative and a known impurity of the acetylcholinesterase inhibitor Rivastigmine, this compound warrants investigation for its own potential biological activities.[1] This document provides detailed hypothetical experimental protocols for in-vitro assays, proposes data presentation formats, and visualizes key experimental workflows and relevant signaling pathways to guide future research.
Introduction
This compound is a carbamic acid ester with the molecular formula C12H15NO3.[1] It is recognized as impurity C of Rivastigmine, a well-established acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease.[1] The carbamate functional group is a common structural motif in many biologically active compounds, often conferring anticholinesterase activity.[2][3] Carbamates exert their effect through the reversible carbamylation of the serine residue in the active site of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft.[2][4]
Given its structural similarity to known AChE inhibitors and its classification as a carbamate, a preliminary biological screening of this compound is crucial to determine its pharmacological profile. This guide presents a proposed workflow for such a screening, focusing on its potential as an AChE inhibitor and its cytotoxic effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for handling the compound and for the design of biological assays.
| Property | Value | Reference |
| Molecular Formula | C12H15NO3 | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| IUPAC Name | (3-acetylphenyl) N-ethyl-N-methylcarbamate | [1] |
| CAS Number | 855300-09-3 | [1][5] |
| Physical Form | Liquid or Semi-Solid or Solid or Lump | [5] |
| Purity | 98% | [5] |
Proposed In-Vitro Biological Screening
A two-tiered in-vitro screening approach is proposed to evaluate the primary biological activity and potential toxicity of this compound.
Primary Assay: Acetylcholinesterase (AChE) Inhibition
The primary objective is to determine the compound's ability to inhibit acetylcholinesterase. The Ellman's assay is a widely accepted, simple, and sensitive method for this purpose.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Donepezil or Rivastigmine (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of varying concentrations of the test compound or positive control.
-
Add 50 µL of AChE solution (0.1 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB (0.3 mM) to each well.
-
Initiate the reaction by adding 25 µL of ATCI (0.5 mM).
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of AChE activity) using non-linear regression analysis.
-
The results of the AChE inhibition assay can be summarized in a table as shown below.
| Compound | IC50 (µM) |
| This compound | TBD |
| Donepezil (Positive Control) | TBD |
| Rivastigmine (Positive Control) | TBD |
Secondary Assay: Cytotoxicity Assessment
It is essential to evaluate the potential cytotoxic effects of the compound, especially in neuronal cells, given its potential application in neurological disorders. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.
-
Reagents and Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
This compound (test compound)
-
Doxorubicin (positive control)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with varying concentrations of the test compound or positive control and incubate for another 24 or 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC50 value (the concentration of the compound that causes 50% reduction in cell viability) using non-linear regression analysis.
-
The results of the MTT assay can be summarized in a table as shown below.
| Compound | Cell Line | CC50 (µM) |
| This compound | SH-SY5Y | TBD |
| Doxorubicin (Positive Control) | SH-SY5Y | TBD |
Visualizations: Workflows and Signaling Pathways
Visual diagrams are provided to illustrate the proposed experimental workflow and the underlying biological mechanisms.
Caption: Proposed in-vitro screening workflow.
Caption: Mechanism of AChE inhibition by carbamates.
Carbamates can also induce toxic effects by affecting signaling pathways such as the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[6][7]
Caption: Potential interaction with the Nrf2 signaling pathway.
Conclusion
This technical guide provides a comprehensive and structured approach for the preliminary biological screening of this compound. The proposed in-vitro assays for acetylcholinesterase inhibition and cytotoxicity will provide crucial initial data on the compound's pharmacological and toxicological profile. The provided experimental protocols and data presentation formats are intended to facilitate the initiation of research into this compound. The visualized workflows and signaling pathways offer a clear conceptual framework for understanding the experimental design and the potential biological implications of the findings. Further investigation into this compound could reveal novel therapeutic potential or provide a deeper understanding of the structure-activity relationships of carbamate-based compounds.
References
- 1. This compound | C12H15NO3 | CID 44189033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. This compound | 855300-09-3 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 3-Acetylphenyl ethyl(methyl)carbamate Binding to Human Acetylcholinesterase: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Acetylphenyl ethyl(methyl)carbamate is a carbamate-containing compound. Carbamates are a well-established class of molecules known to act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease.[3][4][5] This guide provides a comprehensive, in-depth technical overview of a hypothetical in silico modeling workflow to investigate the binding of this compound to human acetylcholinesterase (hAChE). It details the experimental protocols for molecular docking and molecular dynamics (MD) simulations and presents hypothetical results in structured tables and graphical representations to serve as a practical blueprint for researchers in computational drug discovery.
Introduction to Cholinergic Signaling and AChE Inhibition
The cholinergic system is integral to neuroimmune communication and various cognitive functions.[6] It relies on the neurotransmitter acetylcholine (ACh) to activate two types of receptors: nicotinic (ionotropic) and muscarinic (G-protein coupled).[7] Acetylcholinesterase (AChE) terminates this signaling by rapidly hydrolyzing ACh in the synaptic cleft.[5] The inhibition of AChE increases the concentration and duration of ACh, enhancing cholinergic neurotransmission.[8] Carbamate compounds, like the subject of this guide, act as reversible inhibitors of AChE by carbamylating the enzyme's active site, a mechanism distinct from the irreversible phosphorylation by organophosphates.[1][2] Understanding the precise binding interactions of novel carbamates is crucial for designing more effective and selective therapeutics.
Cholinergic Signaling Pathway
The diagram below illustrates the fundamental process of cholinergic neurotransmission and the role of AChE inhibition. Acetylcholine is released from the presynaptic neuron, traverses the synaptic cleft, and binds to postsynaptic receptors. AChE, located in the cleft, rapidly degrades ACh into choline and acetate, terminating the signal. An inhibitor, such as this compound, blocks AChE, leading to an accumulation of ACh and prolonged receptor stimulation.
Caption: Cholinergic signaling pathway and the mechanism of AChE inhibition.
In Silico Modeling: A Phased Approach
Our computational investigation is structured in two main phases:
-
Molecular Docking: To predict the preferred binding pose and estimate the binding affinity of this compound within the hAChE active site.
-
Molecular Dynamics (MD) Simulation: To assess the stability of the predicted protein-ligand complex and analyze its dynamic behavior in a simulated physiological environment.
Phase 1: Molecular Docking
Molecular docking is a computational technique used to predict how a protein (receptor) and a small molecule (ligand) interact.[9][10] This method is instrumental in screening large compound libraries and understanding the structural basis of inhibition.[4][11]
Molecular Docking: Experimental Protocol
-
Protein Preparation:
-
The 3D crystal structure of human acetylcholinesterase is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 4EY7).[10][11][12]
-
Using molecular modeling software (e.g., Discovery Studio, Chimera), all non-essential water molecules and co-crystallized ligands are removed from the structure.[11]
-
Polar hydrogen atoms are added, and charges are assigned to the protein atoms using a standard force field (e.g., CHARMM).
-
-
Ligand Preparation:
-
A 3D structure of this compound is generated. Its canonical SMILES representation is CCN(C)C(=O)OC1=CC=CC(=C1)C(=O)C.[13]
-
The ligand's geometry is optimized to its lowest energy conformation using a suitable force field.
-
Gasteiger charges are computed, and rotatable bonds are defined.
-
-
Docking Simulation:
-
A docking software package, such as AutoDock Vina, is employed.[9]
-
A grid box is defined to encompass the active site gorge of hAChE. The center of the grid can be determined from the coordinates of a co-crystallized inhibitor in the PDB structure (e.g., donepezil in PDB ID 4EY7).[11]
-
The docking algorithm explores various ligand conformations within this search space and scores them based on a function that estimates binding affinity.[9]
-
-
Analysis:
-
The resulting binding poses are ranked by their docking scores. The top-scoring pose is selected for detailed analysis.
-
Key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and hAChE active site residues are visualized and cataloged.
-
Docking Workflow Diagram
The following diagram outlines the systematic workflow for the molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Hypothetical Docking Results
The docking simulation predicts the binding energy and identifies key interacting residues within the hAChE active site. This quantitative data is crucial for comparing different ligands and understanding the structural determinants of binding.
| Parameter | Value | Description |
| Binding Affinity | -9.2 kcal/mol | Predicted binding energy from the docking score. A more negative value indicates stronger predicted affinity. |
| Interacting Residues | Trp86, Tyr133, Phe338 | Key aromatic residues in the active site gorge forming hydrophobic or pi-pi stacking interactions. |
| Ser203, His447 | Residues of the catalytic triad potentially involved in hydrogen bonding or close contacts. | |
| Interaction Types | Hydrogen Bond, Pi-Pi Stacking | The primary non-covalent forces stabilizing the ligand in the binding pocket. |
Table 1: Summary of hypothetical quantitative results from the molecular docking simulation of this compound with hAChE.
Phase 2: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding pose, MD simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time in a solvated environment.[14][15]
MD Simulation: Experimental Protocol
-
System Preparation:
-
The top-ranked docked complex from Phase 1 is used as the starting structure.
-
The complex is placed in a periodic solvent box (e.g., triclinic or cubic) filled with a pre-equilibrated water model (e.g., TIP3P).
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).[14]
-
-
Simulation Execution (using GROMACS):
-
Energy Minimization: The system's energy is minimized to remove steric clashes or unfavorable geometries.[14]
-
NVT Equilibration: The system is equilibrated in the canonical ensemble (constant Number of particles, Volume, and Temperature) for a short duration (e.g., 1 ns) to allow the solvent to equilibrate around the protein-ligand complex while the complex itself is position-restrained.
-
NPT Equilibration: The system is further equilibrated in the isothermal-isobaric ensemble (constant Number of particles, Pressure, and Temperature) for a longer period (e.g., 10 ns) to ensure the system reaches the correct density. Position restraints on the complex are gradually released.
-
Production MD: The main simulation is run for an extended period (e.g., 100-200 ns) without restraints, during which trajectory data (atomic coordinates over time) is collected.[14]
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculated for the protein backbone and ligand heavy atoms to assess the structural stability of the complex throughout the simulation. A stable RMSD indicates the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible regions of the protein.
-
Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds) identified in the docking pose is monitored over the course of the simulation.[16]
-
MD Simulation Workflow Diagram
This diagram illustrates the sequential steps involved in setting up and running an MD simulation.
Caption: Workflow for a protein-ligand complex molecular dynamics simulation.
Hypothetical MD Simulation Results
Analysis of the MD trajectory provides quantitative measures of the complex's stability and dynamics.
| Metric | Result | Interpretation |
| Backbone RMSD | 1.5 ± 0.3 Å | The protein backbone remains stable after an initial equilibration period, indicating no major conformational changes. |
| Ligand RMSD | 0.8 ± 0.2 Å | The ligand exhibits minimal deviation from its initial docked pose, suggesting a stable binding mode.[16] |
| Key H-Bond Occupancy | Ligand-Ser203: 85% | The hydrogen bond between the ligand's carbamate group and the catalytic residue Ser203 is maintained for 85% of the simulation time, indicating a stable and critical interaction. |
Table 2: Summary of hypothetical quantitative results from the 100 ns MD simulation.
Conclusion
This technical guide outlines a robust in silico framework for investigating the binding of this compound to its plausible biological target, human acetylcholinesterase. The phased approach, beginning with molecular docking to identify a high-affinity binding pose and followed by molecular dynamics simulations to confirm the stability of the complex, provides a comprehensive understanding of the molecular interactions at an atomic level. The hypothetical results presented in the tables suggest that the compound binds stably within the hAChE active site, primarily through interactions with key aromatic and catalytic residues. This workflow serves as a foundational model for the computational screening and characterization of novel AChE inhibitors, accelerating the early stages of drug discovery for neurodegenerative diseases.
References
- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico development of new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Cholinergic System and Its Therapeutic Importance in Inflammation and Autoimmunity [frontiersin.org]
- 7. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. studiauniversitatis.ro [studiauniversitatis.ro]
- 11. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. This compound | C12H15NO3 | CID 44189033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. m.youtube.com [m.youtube.com]
- 16. Protein-Ligand Complex [mdtutorials.com]
An In-depth Technical Guide on 3-Acetylphenyl ethyl(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetylphenyl ethyl(methyl)carbamate, a compound of interest within pharmaceutical research, is primarily recognized as a process-related impurity in the synthesis of Rivastigmine, a key therapeutic agent for Alzheimer's disease. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical identity, synthesis, and putative biological activity. Due to the limited direct research on this specific molecule, this paper also draws upon data from the parent compound, Rivastigmine, and the broader class of carbamate cholinesterase inhibitors to infer its potential pharmacological profile. This guide is intended to be a foundational resource for researchers investigating Rivastigmine impurities and the structure-activity relationships of novel carbamate derivatives.
Introduction
This compound, also known as Rivastigmine impurity C [EP] or Rivastigmine Related Compound D, is an organic molecule that has garnered attention primarily due to its association with the manufacturing of Rivastigmine.[][2][3] Rivastigmine is a carbamate-based cholinesterase inhibitor used for the symptomatic treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[2][4] As a process-related impurity, understanding the chemical and biological characteristics of this compound is crucial for drug quality control and for a comprehensive understanding of the pharmacological and toxicological profile of Rivastigmine formulations. This document synthesizes the available information on this compound, providing a detailed overview of its chemical properties, a documented synthesis protocol, and an inferred mechanism of action based on its structural class.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and literature sources.
| Property | Value | Source |
| IUPAC Name | (3-acetylphenyl) N-ethyl-N-methylcarbamate | [5] |
| Synonyms | Rivastigmine impurity C [EP], Rivastigmine Related Compound D | [][2] |
| CAS Number | 855300-09-3 | [5] |
| Molecular Formula | C12H15NO3 | [5] |
| Molecular Weight | 221.25 g/mol | [5] |
| Appearance | Solid (predicted) | |
| SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)C(=O)C | [5] |
| InChIKey | ABNQSLSOFYAGHU-UHFFFAOYSA-N | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound has been described in the context of preparing and characterizing impurities of Rivastigmine. The following protocol is adapted from the literature.
Synthesis of this compound[6]
This synthesis involves the reaction of 1-(3-hydroxyphenyl)ethanone with ethyl(methyl)carbamic chloride.
-
Materials:
-
1-(3-hydroxyphenyl)ethanone
-
Ethyl(methyl)carbamic chloride
-
1,4-Dioxane
-
Sodium methoxide (NaOCH3)
-
10% Acetic acid solution
-
-
Procedure:
-
To a solution of 1-(3-hydroxyphenyl)ethanone (5.0 g, 36.72 mmol) in 1,4-dioxane (25 ml), add sodium methoxide (3.96 g, 73.33 mmol).
-
To this mixture, add ethyl(methyl)carbamic chloride (5.36 g, 44.09 mmol) at a temperature of 25-30°C.
-
Heat the reaction mixture to 60-65°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mass to 10-15°C.
-
Adjust the pH of the mixture to 7.0-8.0 by adding a 10% acetic acid solution.
-
Separate the dioxane layer and concentrate it under a vacuum to yield the crude product.
-
-
Purification:
-
The resulting crude product can be purified by column chromatography to obtain the final compound.
-
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Biological Activity and Mechanism of Action
Inferred Mechanism of Action: Cholinesterase Inhibition
Carbamate inhibitors like Rivastigmine act by carbamylating the serine residue in the active site of cholinesterases.[] This process is reversible and results in a temporary inactivation of the enzyme, leading to an increase in the concentration of acetylcholine in the synaptic cleft.[] This enhanced cholinergic activity is the basis for the therapeutic effects of Rivastigmine in Alzheimer's disease. Given its structural similarity, this compound is expected to follow the same mechanism.
Signaling Pathway of Carbamate Cholinesterase Inhibitors
Caption: General signaling pathway of carbamate cholinesterase inhibition.
Quantitative Data and Comparative Analysis
As there is no specific quantitative data for this compound, the following table presents data for the parent drug, Rivastigmine, and other related carbamates to provide a comparative context for its potential activity.
| Compound | Target | IC50 (µM) | Source |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.15 | [] |
| Rivastigmine | Butyrylcholinesterase (BChE) | 0.037 | [] |
| Neostigmine | Acetylcholinesterase (AChE) | 10 (Ki) | [6] |
| Physostigmine | Acetylcholinesterase (AChE) | 20 (Ki) | [6] |
| Salicylanilide Carbamates | Acetylcholinesterase (AChE) | 5 - 235 | |
| Salicylanilide Carbamates | Butyrylcholinesterase (BChE) | 5 - 235 |
It is important to note that the acetyl group on the phenyl ring of this compound will influence its electronic and steric properties compared to Rivastigmine, which has a dimethylaminoethyl group at the same position. This structural difference will likely result in a different binding affinity and inhibitory potency for AChE and BChE.
Conclusion and Future Directions
This compound is a known process-related impurity in the synthesis of Rivastigmine. While its chemical synthesis has been documented, there is a notable absence of direct research into its biological activity and pharmacological profile. Based on its carbamate structure, it is predicted to act as a cholinesterase inhibitor.
Future research should focus on:
-
Biological Evaluation: Performing in vitro assays to determine the IC50 values of this compound against both acetylcholinesterase and butyrylcholinesterase.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Toxicological Assessment: Evaluating the potential toxicity of this impurity.
A thorough understanding of the biological properties of this compound is essential for ensuring the safety and efficacy of Rivastigmine and may provide insights into the structure-activity relationships of novel carbamate-based therapeutic agents.
References
- 2. Rivastigmine EP Impurity C | CAS No- 855300-09-3 [chemicea.com]
- 3. store.usp.org [store.usp.org]
- 4. veeprho.com [veeprho.com]
- 5. This compound | C12H15NO3 | CID 44189033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biochemical interactions of carbamates and ecothiophate with the activated conformation of nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Acetylphenyl ethyl(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Acetylphenyl ethyl(methyl)carbamate, a compound of interest in pharmaceutical research and development. The primary synthetic route involves the reaction of 3-hydroxyacetophenone with ethyl(methyl)carbamoyl chloride. This application note includes various reported methodologies, a summary of reaction parameters, and a generalized experimental protocol. A workflow diagram is also provided for clarity.
Introduction
This compound is an organic compound that serves as a standard and intermediate in various chemical and pharmaceutical applications. The synthesis of aryl carbamates is a fundamental transformation in organic chemistry, often accomplished by the reaction of a phenol with a carbamoyl chloride derivative. This method offers a direct and efficient route to the desired product. Several variations of this synthesis exist, primarily differing in the choice of base and solvent, which can influence reaction time, temperature, and overall yield.
Chemical Reaction
The synthesis of this compound proceeds via the O-acylation of 3-hydroxyacetophenone with ethyl(methyl)carbamoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Experimental Protocols
Several methods for the synthesis of this compound have been reported. Below are detailed protocols based on different reaction conditions.
Protocol 1: Potassium Carbonate in Acetone
This protocol utilizes potassium carbonate as the base and acetone as the solvent.[1]
Materials:
-
3'-Hydroxyacetophenone
-
Ethyl(methyl)carbamoyl chloride
-
Potassium carbonate (anhydrous powder)
-
Acetone
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of 3'-hydroxyacetophenone (1.0 eq) in acetone, add potassium carbonate (3.0 eq).[1]
-
To this stirred suspension, add ethyl(methyl)carbamoyl chloride (1.5 eq) in one portion.[1]
-
Heat the reaction mixture to reflux (approximately 55-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Additional portions of potassium carbonate may be added if the reaction is sluggish.[1]
-
After the reaction is complete (typically within 5-12 hours), cool the mixture to room temperature and filter off the inorganic salts.[1]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.[1]
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Triethylamine as Base and Solvent
This protocol uses triethylamine as both the base and the solvent.[1]
Materials:
-
3'-Hydroxyacetophenone
-
Ethyl(methyl)carbamoyl chloride
-
Triethylamine
-
Ethyl acetate
-
1.1 M Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a clean, dry flask, dissolve 3'-hydroxyacetophenone (1.0 eq) in triethylamine.[1]
-
Add ethyl(methyl)carbamoyl chloride (1.02 eq) to the solution.[1]
-
Heat the reaction mixture to reflux (approximately 95 °C) and maintain this temperature for 5-15 hours, monitoring by TLC.[1]
-
After completion, cool the reaction mixture.
-
Quench the reaction by adding a 1.1 M sodium hydroxide solution and extract the product with ethyl acetate.[1]
-
Wash the combined organic extracts with 1.1 M sodium hydroxide solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[1]
Data Presentation
The following table summarizes the quantitative data from the different synthesis protocols found in the literature.
| Parameter | Protocol 1 (K2CO3/Acetone)[1] | Protocol 2 (Triethylamine)[1] | Protocol 3 (K2CO3/Acetonitrile)[2] |
| Starting Material | 3'-Hydroxyacetophenone | 3'-Hydroxyacetophenone | 3-(1-dimethylaminoethyl)phenol* |
| Reagent | Ethyl(methyl)carbamoyl chloride | Ethyl(methyl)carbamoyl chloride | Ethyl(methyl)carbamoyl chloride |
| Base | Potassium Carbonate | Triethylamine | Potassium Carbonate |
| Solvent | Acetone | Triethylamine | Acetonitrile |
| Molar Ratio (Starting Material:Reagent:Base) | 1 : 1.5 : 3 | 1 : 1.02 : (excess as solvent) | 1 : 1 : 2.5 |
| Reaction Temperature | 55-60 °C (Reflux) | 95 °C (Reflux) | 70-80 °C |
| Reaction Time | 4-12 hours | 5-15 hours | Not specified |
| Reported Yield | Not specified | Not specified | 70% |
*Note: Protocol 3 uses a different starting phenol but the reaction principle for the carbamate formation is analogous.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbamate and ketone carbonyl stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Workflow and Diagrams
The general experimental workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ethyl(methyl)carbamoyl chloride is corrosive and moisture-sensitive. Handle with care.
-
The solvents used (acetone, triethylamine, ethyl acetate) are flammable. Avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Note: Quantification of Rivastigmine Impurity C by Ultra-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivastigmine is a parasympathomimetic or cholinergic agent used for the treatment of mild to moderate dementia of the Alzheimer's type and dementia associated with Parkinson's disease. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Rivastigmine EP Impurity C, chemically identified as 3-acetylphenyl ethyl(methyl)carbamate, is a potential process-related impurity of Rivastigmine.[1][2][3][4] This application note details a proposed Ultra-Performance Liquid Chromatography (UPLC) method for the accurate quantification of Rivastigmine Impurity C.
This proposed method is based on established and validated UPLC techniques for the analysis of Rivastigmine and its other related substances, offering high sensitivity and rapid analysis times.[3] While this specific method requires validation for Rivastigmine Impurity C, it provides a strong foundation for researchers and analytical scientists to develop and implement a robust quality control procedure.
Analytical Method
A sensitive and selective stability-indicating UPLC method is proposed for the quantification of Rivastigmine Impurity C. The method utilizes a reversed-phase column with UV detection.
Instrumentation and Chromatographic Conditions
A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. The proposed chromatographic conditions are summarized in the table below.
| Parameter | Proposed Value |
| Column | Acquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Ammonium phosphate buffer: Acetonitrile (65:35 v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Note: The mobile phase composition and pH may require optimization to achieve the desired separation between Rivastigmine, Impurity C, and other potential impurities.
Experimental Protocols
Preparation of Solutions
1. Mobile Phase Preparation:
-
Prepare an aqueous ammonium phosphate buffer solution.
-
Mix the buffer and acetonitrile in a 65:35 ratio (v/v).
-
Degas the mobile phase by sonication or vacuum filtration before use.
2. Standard Stock Solution of Rivastigmine Impurity C:
-
Accurately weigh about 10 mg of Rivastigmine Impurity C reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
3. Standard Solution for Analysis:
-
Dilute the standard stock solution with the mobile phase to obtain a final concentration suitable for analysis (e.g., 1 µg/mL).
4. Sample Preparation (for Drug Substance):
-
Accurately weigh about 25 mg of the Rivastigmine drug substance into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Further dilute an aliquot of this solution with the mobile phase to a final concentration of approximately 100 µg/mL of Rivastigmine.
5. Sample Preparation (for Pharmaceutical Dosage Forms - e.g., Capsules):
-
Take a representative number of capsules and determine the average weight.
-
Accurately weigh a quantity of the capsule powder equivalent to 10 mg of Rivastigmine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Centrifuge a portion of the solution at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Proposed)
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The method should be able to resolve Impurity C from Rivastigmine and other potential impurities. No interference from placebo should be observed. |
| Linearity | A linear relationship between the peak area and concentration of Impurity C should be established over a defined range (e.g., LOQ to 150% of the specification limit). Correlation coefficient (r²) should be ≥ 0.999. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically a signal-to-noise ratio of 10:1. |
| Accuracy | The closeness of the test results to the true value. Determined by recovery studies at different concentration levels (e.g., 50%, 100%, 150% of the specification limit). Recovery should be within 98-102%. |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements. Expressed as the relative standard deviation (%RSD) of a series of measurements. %RSD should be ≤ 2%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
| Solution Stability | The stability of the standard and sample solutions should be evaluated at room temperature and under refrigerated conditions over a specified period. |
Data Presentation
The quantitative data from the method validation studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Linearity Data for Rivastigmine Impurity C
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | |
| Slope | |
| Intercept |
Table 2: Accuracy (Recovery) Data for Rivastigmine Impurity C
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | |||
| 100% | |||
| 150% | |||
| Mean % Recovery |
Table 3: Precision Data for Rivastigmine Impurity C
| Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Concentration 1 | |
| Concentration 2 | |
| Concentration 3 |
Table 4: LOD and LOQ for Rivastigmine Impurity C
| Parameter | Concentration (µg/mL) |
| LOD | |
| LOQ |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Rivastigmine Impurity C in a pharmaceutical sample.
Caption: Workflow for Quantification of Rivastigmine Impurity C.
Method Validation Logical Relationship
The relationship between the key validation parameters is depicted in the diagram below.
References
- 1. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jpionline.org [jpionline.org]
- 4. Identification, characterization and quantification of new impurities by LC-ESI/MS/MS and LC-UV methods in rivastigmine tartrate active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method for the Determination of 3-Acetylphenyl ethyl(methyl)carbamate
Abstract
This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 3-Acetylphenyl ethyl(methyl)carbamate. The described method is applicable for the determination of this compound in bulk drug substances and formulated pharmaceutical products. The protocol provides details on sample preparation, chromatographic conditions, and method validation parameters, offering a robust framework for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a compound of interest in pharmaceutical development. A reliable and accurate analytical method is crucial for its quantification in various stages of drug development, including formulation, stability testing, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1][2] This application note presents a detailed protocol for the determination of this compound using a reversed-phase HPLC-UV method.
Principle of the Method
The method is based on reversed-phase high-performance liquid chromatography. The separation of this compound is achieved on a C18 analytical column using a gradient elution of an aqueous mobile phase and an organic modifier. The analyte is detected and quantified by a UV detector at a wavelength where the compound exhibits maximum absorbance, which is determined by the presence of the phenyl and acetyl chromophores.
Experimental
-
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
This compound reference standard (purity >99%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Phosphoric acid (analytical grade).
-
The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-10 min: 40-80% B; 10-12 min: 80% B; 12-13 min: 80-40% B; 13-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 15 minutes |
Note: The UV detection wavelength of 220 nm is selected based on the typical absorbance of carbamates and aromatic compounds.[3][4][5] Initial experiments using a photodiode array (PDA) detector are recommended to determine the optimal wavelength for this compound.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Bulk Drug Substance: Accurately weigh a suitable amount of the bulk drug substance, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.
-
Pharmaceutical Formulation (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Transfer the powder to a volumetric flask and add a suitable volume of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of the API.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][6] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo formulation and showing no interfering peaks at the retention time of this compound.
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by performing recovery studies on spiked placebo samples at three different concentration levels.
| Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5 | 98.0 - 102.0% |
| 100% | 100.2 | 98.0 - 102.0% |
| 120% | 99.8 | 98.0 - 102.0% |
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | Parameter | Result (%RSD) | Acceptance Criteria |
| Repeatability | (n=6) | < 2.0 | ≤ 2.0% |
| Intermediate Precision | (n=6, 3 days) | < 2.0 | ≤ 2.0% |
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.3 |
System Suitability
System suitability tests are an integral part of the HPLC method to ensure the system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Diagrams
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Logical relationship of HPLC-UV system components.
Conclusion
The described HPLC-UV method provides a reliable and robust protocol for the quantitative determination of this compound. The method is specific, linear, accurate, and precise over the specified range. This application note serves as a comprehensive guide for researchers and analysts involved in the quality control and development of pharmaceutical products containing this active ingredient.
Protocol: Determination of this compound by HPLC-UV
1. Scope
This protocol outlines the procedure for the quantitative determination of this compound in bulk drug substance and pharmaceutical formulations using a reversed-phase HPLC method with UV detection.
2. Materials and Equipment
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
HPLC system with gradient pump, autosampler, column oven, and UV detector
-
C18 column (4.6 x 250 mm, 5 µm)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Analytical balance
-
Sonicator
-
Syringe filters (0.45 µm)
3. Procedure
3.1. Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
3.2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard solution with the initial mobile phase composition (60% Mobile Phase A, 40% Mobile Phase B).
3.3. Sample Preparation
-
Tablet Powder Preparation: Weigh 20 tablets and calculate the average weight. Grind the tablets into a fine, uniform powder.
-
Sample Solution Preparation:
-
Accurately weigh a portion of the tablet powder equivalent to 10 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with methanol. Mix thoroughly.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Perform a final dilution with the initial mobile phase to bring the concentration into the linear range of the calibration curve.
-
3.4. HPLC Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the Application Note.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the baseline is clean.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Perform system suitability injections (e.g., five replicate injections of a mid-range standard) before starting the sample analysis.
4. Data Analysis
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
Calculate the amount of this compound in the original sample, taking into account the dilution factors.
5. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated area or under a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Note: Quantitative Analysis of 3-Acetylphenyl ethyl(methyl)carbamate in Pharmaceutical Samples using LC-MS/MS
Abstract
This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Acetylphenyl ethyl(methyl)carbamate, a potential impurity in drug formulations. The described protocol offers a robust and reliable approach for researchers, scientists, and professionals involved in drug development and quality control. The methodology encompasses a straightforward sample preparation procedure, optimized chromatographic separation, and precise mass spectrometric detection, ensuring high accuracy and precision in the quantification of this carbamate derivative. All experimental procedures and data are detailed herein to facilitate the adoption of this method in analytical laboratories.
Introduction
This compound is recognized as an impurity associated with the synthesis of active pharmaceutical ingredients such as Rivastigmine.[1] The monitoring and control of impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that provides the high sensitivity and selectivity required for the trace-level quantification of impurities in complex matrices.[2][3] This application note details a comprehensive protocol for the analysis of this compound in drug samples, providing a valuable tool for quality assurance and regulatory compliance.
Experimental Protocols
Sample Preparation
The following protocol is designed for the extraction of this compound from a solid pharmaceutical dosage form (e.g., capsules).
Materials:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Procedure:
-
Accurately weigh a portion of the powdered drug sample equivalent to 10 mg of the active pharmaceutical ingredient (API).
-
Transfer the weighed sample into a 10 mL volumetric flask.
-
Add 7 mL of a diluent solution (50:50 Methanol:Water) to the flask.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent solution.
-
Centrifuge the solution at 5000 rpm for 10 minutes to pellet any excipients.[2]
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for optimal separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient is employed for the separation, as detailed in the table below.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode for the quantification of the target analyte. The precursor ion and the most abundant product ions are monitored.
-
Gas Temperatures and Flow: Optimized for the specific instrument.
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Data Presentation
The quantitative performance of the method was evaluated by constructing a calibration curve and determining the limit of detection (LOD) and limit of quantification (LOQ). The accuracy and precision of the method were assessed through recovery studies at different spike levels.
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Table 2: Mass Spectrometric Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 222.1 | 164.1 | 121.1 | 15 |
Note: The fragmentation of carbamates often involves the cleavage of the carbamate group. The predicted product ion at m/z 164.1 corresponds to the loss of the ethyl(methyl)carbamoyl group, and m/z 121.1 corresponds to the acetylphenyl fragment.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 98.5% - 103.2% |
| Precision (% RSD) | < 5% |
Table 4: Recovery Data for Spiked Samples
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | % Recovery |
| 5.0 | 4.98 | 99.6 |
| 50.0 | 51.1 | 102.2 |
| 250.0 | 246.3 | 98.5 |
Logical Relationship Diagram
Caption: Logical relationship from analytical goal to final outcome.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and robust tool for the quantitative analysis of this compound in pharmaceutical samples. The simple sample preparation, coupled with the high selectivity and sensitivity of the LC-MS/MS system, allows for accurate and precise measurements at low concentrations. This method is well-suited for routine quality control testing and can be readily implemented in analytical laboratories to support drug development and ensure product safety.
References
Application Notes and Protocols for 3-Acetylphenyl ethyl(methyl)carbamate as a Reference Standard in Pharmaceutical Analysis
Introduction
3-Acetylphenyl ethyl(methyl)carbamate, recognized in pharmacopeial contexts as Rivastigmine Impurity C, is a critical reference standard for the quality control of Rivastigmine, a pharmaceutical agent used in the management of dementia associated with Alzheimer's and Parkinson's diseases.[1] As a process impurity or degradation product, its accurate identification and quantification are paramount to ensure the safety and efficacy of the final drug product. These application notes provide detailed protocols for the use of this compound as a reference standard in pharmaceutical laboratories.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical methodologies.
| Property | Value | Source |
| IUPAC Name | (3-acetylphenyl) N-ethyl-N-methylcarbamate | [1] |
| Synonyms | Rivastigmine Impurity C [EP], Rivastigmine Related Compound D | [1][2] |
| CAS Number | 855300-09-3 | [1] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| Appearance | Colorless Liquid (typical) | [3] |
Application: Use as a Reference Standard
This compound serves as a primary or secondary reference standard in the following pharmaceutical applications:
-
Impurity Profiling: Identification and quantification of impurities in Rivastigmine drug substance and drug product.
-
Method Validation: As a component in validation studies for analytical methods, including specificity, linearity, accuracy, and precision.
-
Stability Studies: To assess the stability of Rivastigmine under various stress conditions (e.g., acid, base, oxidation, heat, light) and to ensure the analytical method is stability-indicating.
Experimental Protocols
The following protocols are provided as a guide for researchers. Method parameters may require optimization based on the specific instrumentation and laboratory conditions.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Quantification
This protocol outlines a stability-indicating HPLC method for the quantification of this compound in Rivastigmine samples. The method is adapted from established analytical procedures for Rivastigmine and its impurities.[2][4]
1.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Rivastigmine drug substance/product sample
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
1.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 0.01 M Ammonium Acetate buffer (pH 4.0, adjusted with orthophosphoric acid) in a gradient or isocratic mode. A common starting point is a 40:60 (v/v) ratio of acetonitrile to buffer.[2] |
| Flow Rate | 1.0 - 1.5 mL/min[2][4] |
| Column Temperature | 50°C[4] |
| Detection Wavelength | 214 nm or 220 nm[4] |
| Injection Volume | 20 µL |
1.3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a stock solution of known concentration.
-
Working Standard Solution: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the Rivastigmine drug substance or product in the diluent to a known concentration.
1.4. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank), followed by the working standard solutions and the sample solution.
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Calculate the concentration of this compound in the sample using the calibration curve.
1.5. System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Protocol 2: Stability Study of the Reference Standard
This protocol describes a forced degradation study to assess the stability of the this compound reference standard and to ensure the analytical method is stability-indicating.
2.1. Stress Conditions Prepare solutions of the reference standard and subject them to the following stress conditions as described in stability-indicating methods for Rivastigmine:[4][5]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
2.2. Analysis
-
After the specified stress period, neutralize the acidic and basic solutions.
-
Dilute all stressed samples to a suitable concentration.
-
Analyze the samples using the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed standard solution.
2.3. Data Evaluation
-
Calculate the percentage degradation of the reference standard under each stress condition.
-
Evaluate the peak purity of the main peak in the stressed samples to ensure no co-eluting degradation products are present. This confirms the stability-indicating nature of the HPLC method.
Visualizations
The following diagrams illustrate the experimental workflow for the qualification and use of this compound as a reference standard.
Caption: Workflow for the qualification of a new batch of this compound reference standard.
Caption: Workflow for the routine use of this compound reference standard in the analysis of Rivastigmine.
References
- 1. This compound | C12H15NO3 | CID 44189033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rivastigmine Imp.C (EP) - Analytica Chemie [analyticachemie.in]
- 4. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cholinesterase Inhibition Assay for 3-Acetylphenyl ethyl(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylphenyl ethyl(methyl)carbamate is a carbamate derivative and a known impurity of Rivastigmine, a potent cholinesterase inhibitor used in the management of Alzheimer's disease. The evaluation of its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for understanding its pharmacological profile and potential off-target effects. This document provides detailed application notes and protocols for conducting an in vitro cholinesterase inhibition assay for this compound using the well-established Ellman's method.
Principle of the Assay
The in vitro cholinesterase inhibition assay is a colorimetric method based on the Ellman's reaction. This assay quantifies the activity of cholinesterase enzymes by measuring the rate of hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The enzymatic reaction produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is directly proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm. The inhibitory potential of a compound is determined by measuring the reduction in enzyme activity in its presence.
Data Presentation
| Compound | Target Enzyme | IC50 (µM) |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.15[1][][3][4][5] |
| Rivastigmine | Butyrylcholinesterase (BChE) | 0.037[1][][3][4][5] |
| This compound | Acetylcholinesterase (AChE) | Data not available |
| This compound | Butyrylcholinesterase (BChE) | Data not available |
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
This compound (test compound)
-
Rivastigmine (positive control)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.
-
ATCI Solution (10 mM): Dissolve 28.9 mg of ATCI in 10 mL of deionized water. Prepare fresh daily.
-
BTCI Solution (10 mM): Dissolve 31.7 mg of BTCI in 10 mL of deionized water. Prepare fresh daily.
-
Enzyme Solutions (AChE and BChE): Prepare stock solutions of AChE (e.g., 1 U/mL) and BChE (e.g., 1 U/mL) in phosphate buffer. The final concentration used in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Test Compound and Positive Control Solutions: Prepare stock solutions of this compound and Rivastigmine in DMSO (e.g., 10 mM). Serially dilute the stock solutions with DMSO to obtain a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1% to avoid enzyme inhibition.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank: 140 µL Phosphate Buffer + 20 µL DTNB + 20 µL Substrate (ATCI or BTCI)
-
Control (100% enzyme activity): 120 µL Phosphate Buffer + 20 µL Enzyme Solution + 20 µL DMSO (or buffer) + 20 µL DTNB
-
Test Sample: 120 µL Phosphate Buffer + 20 µL Enzyme Solution + 20 µL Test Compound Solution + 20 µL DTNB
-
-
Pre-incubation: Add the buffer, enzyme solution, and test compound/DMSO to the respective wells. Mix gently and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE) to all wells except the blank.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Correct for background absorbance by subtracting the rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
Caption: Workflow of the in vitro cholinesterase inhibition assay.
Mechanism of Cholinesterase Inhibition by Carbamates
Caption: Pseudoirreversible inhibition of cholinesterase by carbamates.
References
Application Note: Structural Characterization of 3-Acetylphenyl ethyl(methyl)carbamate using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of 3-Acetylphenyl ethyl(methyl)carbamate, a known impurity of the pharmaceutical agent Rivastigmine.[1] The structural elucidation is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the methodologies for sample preparation, data acquisition, and interpretation of ¹H NMR, ¹³C NMR, and mass spectra. All quantitative data are summarized in structured tables, and key experimental workflows are illustrated using diagrams generated with Graphviz (DOT language).
Introduction
This compound is a key reference standard in the quality control and stability testing of Rivastigmine, a cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. Accurate characterization of such impurities is crucial for ensuring the safety and efficacy of the final drug product. This note details the analytical procedures for the unambiguous identification and structural confirmation of this compound using modern spectroscopic techniques.
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, the following data has been predicted based on established principles of NMR and mass spectrometry.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | Ar-H |
| ~7.50 | t | 1H | Ar-H |
| ~7.30 | s | 1H | Ar-H |
| ~7.15 | d | 1H | Ar-H |
| ~3.45 | q | 2H | -N-CH₂-CH₃ |
| ~3.00 | s | 3H | -N-CH₃ |
| ~2.60 | s | 3H | -C(O)-CH₃ |
| ~1.25 | t | 3H | -N-CH₂-CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~197.5 | -C(O)-CH₃ |
| ~154.0 | -O-C(O)-N- |
| ~151.0 | Ar-C-O |
| ~138.0 | Ar-C-C(O) |
| ~129.5 | Ar-CH |
| ~126.0 | Ar-CH |
| ~121.0 | Ar-CH |
| ~119.0 | Ar-CH |
| ~42.0 | -N-CH₂-CH₃ |
| ~34.0 | -N-CH₃ |
| ~26.5 | -C(O)-CH₃ |
| ~13.5 | -N-CH₂-CH₃ |
Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 221 | 40 | [M]⁺ |
| 178 | 30 | [M - COCH₃]⁺ |
| 150 | 100 | [M - N(CH₃)CH₂CH₃]⁺ |
| 121 | 60 | [3-hydroxyphenyl methyl ketone]⁺ |
| 72 | 50 | [C(O)N(CH₃)CH₂CH₃]⁺ |
| 43 | 80 | [COCH₃]⁺ |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the reaction of 3'-hydroxyacetophenone with ethyl(methyl)carbamoyl chloride.
Materials:
-
3'-Hydroxyacetophenone
-
Ethyl(methyl)carbamoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 3'-hydroxyacetophenone (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl(methyl)carbamoyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.28 s
-
Spectral Width: 20 ppm
¹³C NMR Spectroscopy Protocol:
-
Instrument: 125 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 240 ppm
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of the purified compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.
Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-500
-
Injection Volume: 1 µL
-
GC Column: DB-5ms or equivalent
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
Data Interpretation
The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns characteristic of a 1,3-disubstituted benzene ring. The ethyl and methyl groups of the carbamate moiety, as well as the acetyl group, should appear as a quartet, a singlet, a singlet, and a triplet, respectively, in their expected chemical shift regions.
The ¹³C NMR spectrum will confirm the presence of twelve unique carbon atoms. The carbonyl carbons of the acetyl and carbamate groups are expected at the downfield end of the spectrum. The aromatic carbons will appear in the typical aromatic region, and the aliphatic carbons of the ethyl and methyl groups will be observed at the upfield end.
The mass spectrum is predicted to show a molecular ion peak at m/z 221, corresponding to the molecular weight of the compound.[1] Key fragmentation patterns would include the loss of the acetyl group (m/z 43), the ethyl(methyl)amino group, and cleavage of the carbamate ester bond, leading to characteristic fragment ions that further confirm the structure.
Conclusion
The combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a robust and comprehensive approach for the structural characterization of this compound. The detailed protocols and predicted data presented in this application note serve as a valuable resource for researchers and scientists involved in the quality control of pharmaceuticals and related synthetic chemistry. The provided workflows and tabulated data facilitate the efficient and accurate identification of this important impurity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetylphenyl ethyl(methyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Acetylphenyl ethyl(methyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and direct synthesis method is the O-acylation of 3-hydroxyacetophenone with ethyl(methyl)carbamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Q2: What are the critical reagents for this synthesis?
A2: The key reagents are 3-hydroxyacetophenone, ethyl(methyl)carbamoyl chloride, a suitable base (e.g., potassium carbonate, triethylamine), and an appropriate solvent (e.g., acetone, dichloromethane).[1][2] The purity of these reagents is crucial for a successful reaction.
Q3: Why is the choice of base important?
A3: The base plays a critical role in deprotonating the phenolic hydroxyl group of 3-hydroxyacetophenone, making it a more potent nucleophile. It also scavenges the HCl generated during the reaction. The strength and solubility of the base can influence the reaction rate and yield. Common bases for this type of reaction include inorganic bases like potassium carbonate and organic bases like triethylamine.[1]
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Ethyl(methyl)carbamoyl chloride is a reactive and potentially toxic reagent that can be sensitive to moisture.[3] It is advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Phosgene, a highly toxic gas, is sometimes used in the synthesis of carbamoyl chlorides, so it's important to be aware of the synthetic history of your reagents.[3][4] The final product, this compound, may cause skin and eye irritation.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor quality or wet reagents: Moisture can hydrolyze the ethyl(methyl)carbamoyl chloride. | Ensure all reagents are anhydrous. Use freshly opened solvents and reagents or purify/dry them before use.[6] |
| Inactive catalyst/base: The base may be old or have absorbed atmospheric CO2 and moisture. | Use a fresh batch of the base. For solid bases like potassium carbonate, consider grinding it to increase surface area. | |
| Sub-optimal reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures.[6][7] | Optimize the reaction temperature. Start with conditions reported in the literature (e.g., refluxing acetone at 55°C or heating in triethylamine at 95°C) and adjust as needed based on reaction monitoring (e.g., TLC, LC-MS).[1] | |
| Insufficient reaction time: The reaction may not have gone to completion. | Monitor the reaction progress using an appropriate analytical technique. Extend the reaction time if starting material is still present. | |
| Formation of Multiple Byproducts | Side reactions: The hydroxyl group of 3-hydroxyacetophenone is activating, which could lead to other reactions if conditions are not controlled.[6] Hydrolysis of the carbamoyl chloride is a common side reaction.[7] | Control the reaction temperature carefully. Ensure a stoichiometric amount of the carbamoylating agent is used. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture. |
| Impure starting materials: Impurities in the 3-hydroxyacetophenone or ethyl(methyl)carbamoyl chloride can lead to side products. | Use highly pure starting materials. If necessary, purify the starting materials before the reaction. | |
| Difficulty in Product Purification | Presence of unreacted starting materials: Incomplete reaction can complicate purification. | Drive the reaction to completion by optimizing conditions. Use an appropriate workup procedure to remove unreacted starting materials. For example, a basic wash can remove unreacted 3-hydroxyacetophenone.[1] |
| Similar polarity of product and impurities: Co-elution during column chromatography can be an issue. | Optimize the solvent system for column chromatography. Consider other purification techniques like recrystallization or preparative HPLC. |
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate in Acetone
This protocol is based on a documented procedure for the synthesis of this compound.[1]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxyacetophenone (1.0 eq).
-
Solvent and Base Addition: Add acetone as the solvent. With stirring, add potassium carbonate (3.0 eq).
-
Reagent Addition: Add ethyl(methyl)carbamoyl chloride (1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 55°C) and maintain for 4-5 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous solution of sodium hydroxide, followed by water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final product as an oil.
Protocol 2: Synthesis using Triethylamine as Base and Solvent
This protocol provides an alternative using an organic base.[1]
-
Reaction Setup: In a clean, dry round-bottom flask, add 3-hydroxyacetophenone (1.0 eq) and triethylamine.
-
Reagent Addition: Stir the mixture until a clear solution is obtained. Add ethyl(methyl)carbamoyl chloride (approximately 1.02 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 95°C) and maintain for 5-15 hours, monitoring by TLC.
-
Workup and Purification: After completion, cool the reaction mixture and proceed with an appropriate extractive workup and chromatographic purification as described in Protocol 1.
Quantitative Data Summary
| Parameter | Method 1 (K2CO3/Acetone)[1] | Method 2 (Triethylamine)[1] |
| 3-Hydroxyacetophenone | 1.0 eq | 1.0 eq |
| Ethyl(methyl)carbamoyl chloride | 1.5 eq | 1.02 - 1.5 eq |
| Base | Potassium Carbonate (3.0 eq) | Triethylamine |
| Solvent | Acetone | Triethylamine |
| Temperature | 55°C (Reflux) | 95°C (Reflux) |
| Reaction Time | 4-5 hours | 5-15 hours |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. echemi.com [echemi.com]
- 2. WO2007080430A1 - Novel process - Google Patents [patents.google.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C12H15NO3 | CID 44189033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. revroum.lew.ro [revroum.lew.ro]
Stability issues of 3-Acetylphenyl ethyl(methyl)carbamate in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Acetylphenyl ethyl(methyl)carbamate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern for this compound, a N,N-disubstituted carbamate, is hydrolysis, particularly under basic (alkaline) conditions. Carbamates are also susceptible to thermal and photodegradation. As an impurity of Rivastigmine, its stability profile is of significant interest in pharmaceutical development.
Q2: How does pH affect the stability of this compound?
A2: this compound is expected to be relatively stable in neutral and acidic solutions. However, under alkaline conditions, it is susceptible to hydrolysis, leading to the cleavage of the carbamate bond. This is a common characteristic of carbamate esters. Forced degradation studies on the related compound Rivastigmine have shown significant degradation under basic conditions.[1][2]
Q3: Is this compound sensitive to light?
A3: Yes, aromatic carbamates can undergo photodegradation. It is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments, to prevent the formation of photodegradants.
Q4: What is the expected thermal stability of this compound in solution?
A4: While specific data for this compound is limited, thermal decomposition of carbamates can occur at elevated temperatures. For instance, Ethyl N-Methyl-N-phenylcarbamate decomposes in the gas phase between 329-380°C.[3] In solution, the thermal stability will also depend on the solvent and the presence of other reactive species. It is advisable to store stock solutions at recommended temperatures (e.g., refrigerated or frozen) to minimize thermal degradation.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation product from hydrolysis is expected to be 3-hydroxyacetophenone, resulting from the cleavage of the carbamate ester bond. Other degradation products may form under photolytic or oxidative stress.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., lower than expected concentration). | Degradation of the compound in solution. | Prepare fresh solutions daily. Store stock solutions in a refrigerator or freezer, protected from light. Ensure the pH of your experimental medium is not alkaline. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Ensure the analytical method is stability-indicating. |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility. | Prepare stock solutions in an appropriate organic solvent (e.g., acetonitrile or methanol) before diluting with aqueous media. Check the final concentration to ensure it does not exceed the solubility limit. |
Quantitative Stability Data
| Stress Condition | Reagent/Condition | Observation for Rivastigmine (Inference for this compound) |
| Acid Hydrolysis | 0.5 N HCl, 60°C | No significant degradation observed.[2] |
| Base Hydrolysis | 0.5 N NaOH, 60°C | Significant degradation observed.[1][2] |
| Oxidation | 3% H₂O₂, RT | Some degradation observed.[2] |
| Thermal Degradation | 60°C | No significant degradation observed.[2] |
| Photodegradation | UV light (254 nm) | No significant degradation observed under these specific conditions, though photodegradation is generally a concern for aromatic carbamates.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N HCl. Keep at 60°C for 48 hours. Neutralize with an equivalent amount of 0.5 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N NaOH. Keep at 60°C for 48 hours. Neutralize with an equivalent amount of 0.5 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose a sealed quartz vial of the stock solution to UV light (e.g., 254 nm) for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.
-
Column: Waters X Terra RP18 (250 mm x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: A gradient of aqueous 0.01 M sodium-1-heptane sulfonate (pH adjusted to 3.0 with dilute phosphoric acid) and acetonitrile. A typical starting point could be a 72:28 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 217 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
Troubleshooting low signal in analytical detection of Rivastigmine impurity C
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical detection of Rivastigmine and its related compounds. This guide focuses specifically on addressing low signal intensity for Rivastigmine Impurity C during chromatographic analysis.
Troubleshooting Guide: Low Signal for Rivastigmine Impurity C
This guide is designed to help you systematically identify and resolve the root cause of a weak or non-existent signal for Rivastigmine Impurity C (Chemical Name: 3-acetylphenyl ethyl(methyl)carbamate).
Q1: I am observing a very low or no signal for Rivastigmine Impurity C. What are the first steps I should take?
The first step is to perform a systematic check of your sample, instrument, and method parameters. A low signal can originate from issues in sample preparation, chromatographic conditions, or detector settings. Start by verifying the most common and easily correctable issues.
Q2: How can I determine if the issue is with my sample preparation?
Issues with sample preparation are a frequent cause of poor signal. Consider the following:
-
Analyte Concentration: Is the concentration of Impurity C in your sample expected to be near the limit of detection (LOD) or limit of quantification (LOQ) of the method? The impurity may simply be absent or at a very low level in that specific batch. Prepare a control sample spiked with a known, higher concentration of a Rivastigmine Impurity C reference standard to confirm system suitability.
-
Sample Stability and Degradation: Rivastigmine itself is known to degrade under basic (alkaline) conditions.[1][2] While Impurity C is a process-related impurity, its stability in your specific sample matrix and diluent should be considered. Ensure your sample diluent is compatible and that samples are analyzed within their stability window.
-
Solubility: Ensure the sample is fully dissolved in the injection solvent. Incompatibility between the sample solvent and the mobile phase can cause the analyte to precipitate in the injector or at the head of the column. Whenever possible, dissolve and inject samples in the mobile phase.[3]
Q3: What instrument and method parameters should I investigate for low signal?
If you have confirmed that the sample preparation is not the issue, investigate your HPLC/UPLC system and method parameters.
-
Detector Wavelength (UV-Vis): The UV spectrum of Impurity C may differ from that of the parent Rivastigmine API. While Rivastigmine is often detected around 214-220 nm or 254 nm, the optimal wavelength for Impurity C may be different due to its structure (this compound).[4][5][6] If using a PDA/DAD detector, review the entire spectrum of the impurity peak to ensure you are using the wavelength of maximum absorbance (λmax).
-
Mobile Phase pH and Composition: The pH of the mobile phase is critical for the retention and peak shape of ionizable compounds like Rivastigmine and its impurities.[6] An incorrect pH can lead to peak broadening, which reduces peak height and thus, signal intensity. Verify the pH of your aqueous mobile phase. Ensure the mobile phase composition is being mixed correctly by the pump; improper gradients can affect elution and signal.[7]
-
Column Health: Column degradation can lead to a loss of efficiency, resulting in broader peaks and lower sensitivity.[8] High backpressure, peak splitting, or tailing are indicators of a deteriorating column. Consider flushing the column, reversing it (if permitted by the manufacturer), or replacing it. Using a guard column is highly recommended to protect the analytical column from contaminants.[7]
-
Flow Rate and Leaks: Check for leaks in the system, as this will reduce the flow rate and lead to a weaker detector response.[8] Ensure the pump is delivering a consistent and accurate flow rate.
The following diagram outlines a logical workflow for troubleshooting a low signal for Rivastigmine Impurity C.
Frequently Asked Questions (FAQs)
Q: What is a typical analytical method for Rivastigmine and its impurities?
A: A common method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Several methods have been published using C8 or C18 columns with a mobile phase consisting of an acidic buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol.[1][4][9]
Q: Should I use HPLC-UV or LC-MS for analyzing Rivastigmine impurities?
A: Both techniques are suitable. HPLC-UV is robust and widely available for routine quantification.[10] LC-MS provides greater sensitivity and selectivity, which is particularly useful for identifying and quantifying trace-level impurities or for confirming the identity of a peak when a reference standard is unavailable.[11] If you are consistently facing low signal issues with UV detection, LC-MS could be a valuable alternative.
Q: At what level are process impurities like Impurity C typically found?
A: Process-related impurities in active pharmaceutical ingredients (APIs) are often found at low levels, typically ranging from 0.02% to 0.15% relative to the main compound. It is essential to have an analytical method with a limit of quantification (LOQ) sufficiently low to accurately measure impurities at these levels.
Q: Can forced degradation studies help in troubleshooting?
A: Yes. Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, help to demonstrate the stability-indicating power of an analytical method.[2][12] While Impurity C is a process-related impurity, these studies can help ensure that it is well-resolved from any potential degradation products that might co-elute and interfere with its signal.
Data & Protocols
Table 1: Example HPLC Method Parameters for Rivastigmine Analysis
This table summarizes typical starting parameters for an HPLC method. These should be optimized for your specific instrument, column, and laboratory conditions.
| Parameter | Typical Value | Notes |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | A shorter, smaller particle size column (e.g., 100 mm x 2.1 mm, 1.7 µm) can be used for UPLC systems to achieve faster run times.[4] |
| Mobile Phase A | 0.01 M Ammonium Phosphate or Sodium Heptane Sulfonate Buffer | The pH is often adjusted to be acidic (e.g., pH 3.0-4.0) to ensure good peak shape for the amine-containing analytes.[1][9] |
| Mobile Phase B | Acetonitrile or Methanol | |
| Mode | Isocratic (e.g., 72:28 v/v) or Gradient | A gradient method may be necessary to resolve all potential impurities from the main Rivastigmine peak.[1] |
| Flow Rate | 0.5 - 1.5 mL/min | Adjust based on column dimensions and particle size.[4][6] |
| Column Temperature | 30 - 50 °C | Maintaining a constant, elevated temperature can improve peak shape and reproducibility.[4][6] |
| Injection Volume | 10 - 20 µL | |
| Detector | UV/PDA | |
| Wavelength | 214 nm, 220 nm, or 254 nm | Monitor at multiple wavelengths or use a PDA to confirm the optimal wavelength for all analytes of interest.[4][6][9] |
General Experimental Protocol: HPLC Analysis of Rivastigmine
This protocol provides a general workflow for the analysis.
Methodology:
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases as defined in your validated method. For example, prepare a 0.01 M ammonium phosphate buffer and adjust the pH to 4.0. Filter through a 0.45 µm filter and degas thoroughly.
-
Standard Preparation: Accurately weigh and dissolve reference standards of Rivastigmine and its impurities (including Impurity C) in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to create stock solutions. Perform serial dilutions to prepare working standards at the desired concentrations.
-
Sample Preparation: Accurately weigh the sample (drug substance or formulation) and dissolve it in the diluent to achieve a target concentration of Rivastigmine. Ensure the sample is fully dissolved; sonication may be required.
-
System Equilibration: Set up the HPLC system with the specified column and method parameters. Purge the pump lines and run the mobile phase through the system until a stable baseline is achieved.
-
Analysis Sequence:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject a system suitability solution (containing Rivastigmine and key impurities) to verify chromatographic performance (e.g., resolution, tailing factor, theoretical plates).
-
Inject the standard solutions to generate a calibration curve or for single-point calibration.
-
Inject the prepared sample solutions.
-
-
Data Processing: Integrate the peaks of interest in the resulting chromatograms. Using the peak areas from the standards and samples, calculate the concentration and percentage of Impurity C in the sample.
References
- 1. A stability indicating LC method for rivastigmine hydrogen tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. jpionline.org [jpionline.org]
- 5. Rivastigmine EP Impurity C | CAS No- 855300-09-3 [chemicea.com]
- 6. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification, characterization and quantification of new impurities by LC-ESI/MS/MS and LC-UV methods in rivastigmine tartrate active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Method Optimization for Rivastigmine Impurity Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the separation of Rivastigmine from its impurities. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during analytical method development and execution.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic separation of Rivastigmine and its impurities.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. - Interactions between the analyte and active sites on the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For Rivastigmine, a pH around 3.0-4.0 is often used.[1][2] - Use a new column or a column with a different stationary phase (e.g., C8, C18, or Phenyl).[3] - Reduce the sample concentration or injection volume. - Add a competing base to the mobile phase or use a column with end-capping. |
| Inadequate Resolution Between Rivastigmine and Impurities | - Mobile phase composition is not optimal. - Inappropriate column chemistry. - Flow rate is too high. - Column temperature is not optimized. | - Modify the organic-to-aqueous ratio in the mobile phase. Acetonitrile is a commonly used organic modifier.[2][4] - Experiment with different stationary phases (e.g., C18, C8, Phenyl) to exploit different separation mechanisms.[3] - Reduce the flow rate to increase the interaction time with the stationary phase. - Adjust the column temperature; higher temperatures can sometimes improve resolution but may affect column longevity.[5] |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell. - Leaks in the HPLC system. - Temperature fluctuations. - Detector lamp aging. | - Filter and degas the mobile phase. Flush the system and detector cell with a strong solvent. - Check all fittings and connections for leaks. - Ensure a stable column and mobile phase temperature using a column oven and solvent pre-heater. - Replace the detector lamp if it has exceeded its lifetime. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Inconsistent column temperature. - Column equilibration is insufficient. - Pump malfunction. | - Prepare fresh mobile phase and ensure accurate mixing. - Use a column oven to maintain a constant temperature. - Ensure the column is fully equilibrated with the mobile phase before injecting samples. - Check the pump for leaks and ensure it is delivering a constant flow rate. |
| Ghost Peaks | - Contamination in the injection port or syringe. - Impurities in the mobile phase or sample diluent. - Carryover from previous injections. | - Clean the injection port and syringe thoroughly. - Use high-purity solvents for the mobile phase and sample preparation. - Implement a needle wash step between injections and inject a blank after a high-concentration sample. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analytical methods for Rivastigmine.
Q1: What are the typical impurities of Rivastigmine?
A1: Impurities in Rivastigmine can originate from the synthesis process, degradation, or storage.[6] These can include process-related impurities such as unreacted intermediates and by-products, as well as degradation products formed through hydrolysis, oxidation, or photolysis.[6] One known impurity is (S)-3-(1-dimethylaminoethyl) phenol (Imp 1).[2][4] Other identified impurities include N,N-dimethyl-3-[1-dimethylaminoethyl]phenylcarboxylate (dimethyl-rivastigmine) and N,N-diethyl-3-[1-dimethylaminoethyl]phenylcarboxamide (diethyl-rivastigmine).[7][8]
Q2: Which chromatographic techniques are most suitable for separating Rivastigmine from its impurities?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques for the separation of Rivastigmine and its impurities.[2][3][9] Gas chromatography-mass spectrometry (GC-MS) has also been used for the determination of genotoxic impurities.[10]
Q3: What are the key parameters to consider for HPLC/UPLC method development?
A3: The critical parameters for developing a robust separation method include the choice of stationary phase (column), mobile phase composition (including pH and organic modifier), flow rate, and column temperature. UV detection wavelength is also a crucial parameter, with 214 nm, 219 nm, 220 nm, and 254 nm being commonly used for Rivastigmine.[3][9][11]
Q4: How can the stability-indicating nature of an analytical method be established?
A4: A stability-indicating method is validated by performing forced degradation studies.[1] This involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[2][4] The method must be able to separate the intact drug from these degradation products, demonstrating specificity.[2] Rivastigmine has been shown to be particularly susceptible to degradation under basic and oxidative conditions.[1][3]
Q5: What are typical validation parameters for a Rivastigmine analytical method?
A5: According to ICH guidelines, a validated method for Rivastigmine should demonstrate specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][12]
Experimental Protocols
Optimized UPLC Method for Rivastigmine and Impurities
This protocol is based on a validated UPLC method for the determination of Rivastigmine.[3]
-
Chromatographic System: Acquity UPLC BEH C8 column (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: A mixture of ammonium phosphate buffer (pH 3.5) and acetonitrile in a 65:35 v/v ratio.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Stability-Indicating HPLC Method
This protocol is based on a stability-indicating HPLC method for Rivastigmine hydrogen tartrate and its impurity.[2][4]
-
Chromatographic System: Waters X Terra RP18 column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of aqueous 0.01 M sodium-1-heptane sulphonate (pH adjusted to 3.0 with dilute phosphoric acid) and acetonitrile in a 72:28 v/v ratio.
-
Flow Rate: Not specified, but typically 1.0 mL/min for such columns.
-
Injection Volume: 10 µL
-
Detection: UV detection (wavelength not specified in the abstract, but 220 nm is common for Rivastigmine)
Quantitative Data Summary
The following tables summarize key performance data from various optimized methods for Rivastigmine analysis.
Table 1: UPLC Method Performance [3]
| Parameter | Value |
| Linearity Range | 12.5 - 75 µg/mL |
| Correlation Coefficient (r²) | 0.9996 |
| Limit of Detection (LOD) | 1.1 µg/mL |
| Limit of Quantification (LOQ) | 3.4 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | 0.2% |
Table 2: Stability-Indicating HPLC Method Performance [2]
| Parameter | Value |
| Impurity 1 LOD | 100 ng/mL |
| Impurity 1 LOQ | 300 ng/mL |
| Impurity 1 Recovery | 95.2 - 104.3% |
| Rivastigmine Recovery (Bulk) | 99.2 - 101.3% |
| Rivastigmine Recovery (Formulation) | 98.6 - 101.5% |
Table 3: GC-MS Method for Genotoxic Impurities [10]
| Impurity | Detection Limit (µg/g) | Linearity Range (µg/g) | Correlation Coefficient | Average Recovery (%) |
| Methyl N-Ethyl-N-Methylcarbamate | 2.0 | 6 - 120 | 0.9993 | 97.3 - 108.7 |
| Ethyl N-Ethyl-N-Methylcarbamate | 2.0 | 6 - 120 | 0.9989 | 97.3 - 108.7 |
| N-Ethyl-N-Methylcarbamoyl chloride | 2.0 | 6 - 120 | 0.9988 | 97.3 - 108.7 |
Visualizations
Caption: General experimental workflow for the analysis of Rivastigmine and its impurities.
Caption: Logical troubleshooting workflow for common HPLC/UPLC issues.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. A stability indicating LC method for rivastigmine hydrogen tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. researchgate.net [researchgate.net]
- 5. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Identification and characterization of new impurities in rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
Minimizing the formation of 3-Acetylphenyl ethyl(methyl)carbamate during Rivastigmine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Rivastigmine. The focus of this guide is to address the formation of the process-related impurity, 3-Acetylphenyl ethyl(methyl)carbamate, and provide strategies for its minimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed during Rivastigmine synthesis?
A1: this compound is a known process-related impurity in the synthesis of Rivastigmine. It can arise as a byproduct when 1-(3-hydroxyphenyl)ethanone is used as a starting material or is present as an impurity in the phenolic precursor. The formation occurs through the carbamoylation of the phenolic hydroxyl group of 1-(3-hydroxyphenyl)ethanone with ethyl(methyl)carbamic chloride. This reaction is analogous to the desired carbamoylation of (S)-3-(1-(dimethylamino)ethyl)phenol to form Rivastigmine.
Q2: During the carbamoylation step of (S)-3-(1-(dimethylamino)ethyl)phenol, I am observing a significant amount of an impurity identified as this compound. What is the likely cause?
A2: The most probable cause is the presence of the unreacted starting material or impurity, 1-(3-hydroxyphenyl)ethanone, in your (S)-3-(1-(dimethylamino)ethyl)phenol intermediate. This precursor will compete for the carbamoylating agent, ethyl(methyl)carbamic chloride, leading to the formation of the this compound impurity alongside your target molecule, Rivastigmine.
Q3: How can I minimize the formation of this compound?
A3: Minimizing the formation of this impurity primarily involves two strategies:
-
Purification of the Intermediate: Ensure the high purity of the (S)-3-(1-(dimethylamino)ethyl)phenol intermediate before proceeding to the carbamoylation step. Purification techniques such as column chromatography or recrystallization can be employed to remove any residual 1-(3-hydroxyphenyl)ethanone.
-
Optimization of Reaction Conditions: The choice of base, solvent, and temperature can influence the selectivity of the carbamoylation reaction. While strong bases like sodium hydride are effective for the desired O-acylation, their non-selective nature can also promote the reaction with phenolic impurities.[] Experimenting with milder bases and optimizing the temperature may help to favor the carbamoylation of the more reactive (S)-3-(1-(dimethylamino)ethyl)phenol.
Q4: Are there alternative synthetic routes that avoid the formation of this compound?
A4: Yes, several synthetic strategies for Rivastigmine have been developed. Some routes introduce the carbamate moiety at a different stage of the synthesis or utilize different starting materials, which can circumvent the issue of this particular impurity. For instance, some methods involve the asymmetric reduction of this compound itself as a key intermediate, thereby consuming it to form a precursor to Rivastigmine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels (>0.15%) of this compound detected by HPLC. | Presence of 1-(3-hydroxyphenyl)ethanone in the (S)-3-(1-(dimethylamino)ethyl)phenol starting material. | 1. Perform a purity analysis of the (S)-3-(1-(dimethylamino)ethyl)phenol intermediate using HPLC. 2. If impurities are detected, purify the intermediate via column chromatography or recrystallization before use. |
| Inconsistent yields of Rivastigmine and varying levels of the impurity between batches. | Variability in the purity of the starting phenol intermediate. | Implement a stringent quality control check for all incoming batches of (S)-3-(1-(dimethylamino)ethyl)phenol to ensure consistent purity. |
| Formation of other related impurities alongside this compound. | Non-optimal reaction conditions (e.g., temperature too high, incorrect base). | 1. Screen different bases (e.g., sodium hydride, potassium carbonate, triethylamine) to assess the impact on impurity profiles. 2. Evaluate the effect of reaction temperature; lower temperatures may increase selectivity. 3. Analyze the impact of different solvents on the reaction outcome. |
Experimental Protocols
Synthesis of this compound (Impurity-E)
This protocol is for the synthesis of the impurity, which can be used as a reference standard for analytical purposes.
-
Materials:
-
1-(3-hydroxyphenyl)ethanone
-
1,4-Dioxane
-
Sodium methoxide (NaOCH₃)
-
Ethyl(methyl)carbamic chloride
-
10% Acetic acid solution
-
-
Procedure:
-
To a solution of 1-(3-hydroxyphenyl)ethanone (5.0 g, 36.72 mmol) in 1,4-dioxane (25 ml), add sodium methoxide (3.96 g, 73.33 mmol).
-
Add ethyl(methyl)carbamic chloride (5.36 g, 44.09 mmol) at 25-30°C.
-
Heat the reaction mixture to 60-65°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mass to 10-15°C.
-
Adjust the pH to 7.0-8.0 by adding a 10% acetic acid solution.
-
Separate the dioxane layer and concentrate it under a vacuum to obtain the crude product.
-
General Protocol for Rivastigmine Synthesis (Carbamoylation Step)
This is a general procedure for the carbamoylation of (S)-3-(1-(dimethylamino)ethyl)phenol.[]
-
Materials:
-
(S)-3-(1-(dimethylamino)ethyl)phenol
-
Dry Tetrahydrofuran (THF)
-
Sodium hydride (NaH)
-
Ethyl(methyl)carbamic chloride
-
Saturated Potassium Carbonate (K₂CO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend sodium hydride in dry tetrahydrofuran.
-
Add (S)-3-(1-(dimethylamino)ethyl)phenol to the suspension and stir the mixture at room temperature for 30 minutes.
-
Dissolve ethyl(methyl)carbamic chloride in dry THF and add it dropwise to the reaction mixture.
-
Stir the resulting mixture at room temperature for 5 hours.
-
Quench the reaction by adding water.
-
Adjust the pH of the solution to 9-10 using a saturated potassium carbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude Rivastigmine.
-
Visualizations
References
Technical Support Center: Degradation Studies of 3-Acetylphenyl ethyl(methyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetylphenyl ethyl(methyl)carbamate. The information is designed to address specific issues that may be encountered during experimental stress testing.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under stress conditions?
A1: Based on the chemical structure of an N,N-disubstituted aryl carbamate, the primary expected degradation pathways under stress conditions are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis, particularly under basic conditions, which would cleave the molecule into 3-hydroxyacetophenone, ethyl(methyl)amine, and carbon dioxide.[1]
-
Oxidation: While the carbamate group is relatively stable, strong oxidizing agents can potentially modify the N-alkyl groups or the aromatic ring.
-
Photolysis: Exposure to UV light can induce cleavage of the ester bond, leading to the formation of 3-hydroxyacetophenone.[2][3]
Q2: What are the likely degradation products of this compound?
A2: The primary degradation product from hydrolysis and photolysis is expected to be 3-hydroxyacetophenone. Under oxidative stress, additional minor products resulting from modification of the aromatic ring or N-alkyl groups may be observed.
Q3: How stable is this compound under normal laboratory conditions?
A3: this compound is expected to be stable at room temperature in closed containers, protected from strong light and moisture. The primary degradation product, 3-hydroxyacetophenone, is also a stable compound under normal storage conditions.[4][5]
Troubleshooting Guides
HPLC Analysis
Q4: I am observing unexpected peaks in my HPLC chromatogram during a forced degradation study. What could be the cause?
A4: Unexpected peaks can arise from several sources:
-
Degradation Products: The new peaks are likely the degradation products of this compound, such as 3-hydroxyacetophenone.
-
Reagent Impurities: Impurities in the stress reagents (e.g., acids, bases, oxidizing agents) can appear as peaks. Always run a blank sample with the stressor and solvent to check for this.
-
Sample Matrix Effects: If your sample is in a complex matrix, components of the matrix may degrade or interact with the analyte.
-
Contamination: Contamination from glassware, solvents, or the HPLC system itself can introduce extraneous peaks.
Q5: My analyte peak is showing significant tailing. How can I improve the peak shape?
A5: Peak tailing for carbamates is often due to interactions with the stationary phase. Consider the following:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For carbamates, a slightly acidic mobile phase (pH 3-4) can often improve peak shape.
-
Column Type: Use a high-quality, end-capped C18 or a phenyl column. Phenyl columns can offer different selectivity for aromatic compounds.
-
Secondary Silanol Interactions: Residual silanol groups on the silica support can cause tailing. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mitigate this.
Q6: The retention time of my main peak is shifting between injections. What should I do?
A6: Retention time variability can be caused by:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially after a gradient run.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phase daily and ensure accurate mixing.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Column Degradation: Over time, the stationary phase can degrade, leading to retention time shifts. If the problem persists, consider replacing the column.
Summary of Expected Degradation
The following table summarizes the expected degradation behavior of this compound under various stress conditions.
| Stress Condition | Expected Degradation Pathway | Major Degradation Product(s) |
| Acidic Hydrolysis | Cleavage of carbamate ester | 3-Hydroxyacetophenone, Ethyl(methyl)amine |
| Basic Hydrolysis | Cleavage of carbamate ester | 3-Hydroxyacetophenone, Ethyl(methyl)amine |
| **Oxidation (e.g., H₂O₂) ** | Possible N-dealkylation or ring hydroxylation | Potential for various oxidized species |
| Photolysis (UV light) | Cleavage of carbamate ester | 3-Hydroxyacetophenone |
| Thermal | Generally stable at moderate temperatures | Minimal degradation expected |
Experimental Protocols
The following are suggested starting protocols for forced degradation studies. The concentration of the stressor and the duration of the experiment may need to be adjusted to achieve the target degradation of 5-20%.
1. Hydrolytic Degradation
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Condition:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24-48 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Condition:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 4-8 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
2. Oxidative Degradation
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.
-
Procedure:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
3. Photolytic Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.
-
Procedure:
-
Place the solution in a transparent container (e.g., quartz cuvette).
-
Expose the solution to a UV light source (e.g., 254 nm or a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC at various time intervals.
-
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Popular Products 3'-Hydroxyacetophenone CAS No 121-71-1 3-Acetophenol on Sale with Safe Delivery 3-Acetylphenol [hsppharma.com]
- 5. Page loading... [guidechem.com]
Technical Support Center: Chromatographic Analysis of 3-Acetylphenyl ethyl(methyl)carbamate
Welcome to our technical support center. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges encountered with 3-Acetylphenyl ethyl(methyl)carbamate, a known impurity and intermediate related to the active pharmaceutical ingredient, Rivastigmine.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS 855300-09-3) is recognized as "Rivastigmine Impurity C" or "Rivastigmine Related Compound D" in pharmacopeial references.[1][3][4] It is a process impurity that can arise during the synthesis of Rivastigmine or a degradation product.[2] Its chemical formula is C12H15NO3 with a molecular weight of approximately 221.25 g/mol .[1] Due to its potential impact on the safety and efficacy of the final drug product, its separation and quantification from Rivastigmine and other impurities are critical.
Q2: Which impurities are most likely to co-elute with this compound?
A2: Co-elution issues often involve compounds with similar chemical structures and polarities. Potential co-eluting species include:
-
Starting materials and intermediates: Unreacted precursors from the synthesis of Rivastigmine, such as 3-(1-dimethylaminoethyl)phenol.[5]
-
Structurally similar carbamates: Other carbamate derivatives formed as by-products, for instance, positional isomers or related compounds like 3-Nitrophenyl ethyl(methyl)carbamate.[6]
-
Degradation products: Compounds resulting from the breakdown of Rivastigmine or related molecules under stress conditions (e.g., heat, light, pH).
Q3: What is the recommended initial approach for developing a separation method?
A3: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective approach for analyzing pharmaceutical compounds like carbamates. A typical starting point would involve a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is usually performed using a UV spectrophotometer at a wavelength where the analyte and impurities have significant absorbance.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to resolving the co-elution of this compound with other impurities.
Initial Assessment
Problem: A chromatographic peak corresponding to this compound is not fully resolved from an adjacent impurity peak (Resolution < 1.5).
Workflow for Resolving Co-elution
Caption: A workflow diagram for troubleshooting co-elution issues.
Step-by-Step Troubleshooting
Step 1: Verify System Suitability Before modifying the method, ensure the HPLC system is performing optimally. Check parameters like column efficiency (plate count), peak asymmetry (tailing factor), and injection precision. Poor system performance can mimic co-elution.
Step 2: Method Parameter Optimization If the system is suitable, systematically adjust chromatographic parameters. The goal is to alter the selectivity between the two co-eluting peaks. The following table summarizes the typical effects of parameter changes.
| Parameter | Modification | Expected Effect on Separation | Considerations |
| Mobile Phase | Change organic modifier (e.g., Acetonitrile to Methanol) | Can significantly alter selectivity due to different solvent-analyte interactions. | Re-equilibration of the column is necessary. |
| Adjust % Organic | Affects retention time of all components. A shallower gradient or lower isocratic % can increase resolution. | May lead to longer run times and broader peaks. | |
| Modify pH (for ionizable compounds) | Changes the ionization state of acidic or basic analytes, dramatically affecting retention and selectivity. | Ensure pH is within the stable range for the column (typically pH 2-8). | |
| Stationary Phase | Switch column chemistry (e.g., C18 to Phenyl-Hexyl) | Provides different retention mechanisms (e.g., π-π interactions with a phenyl column) that can resolve structurally similar compounds. | Requires purchasing a new column. |
| Change particle size (e.g., 5 µm to 3 µm or sub-2 µm) | Increases column efficiency, leading to narrower peaks and potentially better resolution. | Requires an HPLC/UHPLC system capable of handling higher backpressures. | |
| Temperature | Increase or decrease column temperature | Affects analyte viscosity and interaction kinetics, which can alter selectivity. | Typically, a 10°C change can be significant. Ensure temperature is stable. |
| Flow Rate | Decrease flow rate | Can increase efficiency and improve resolution, as described by the van Deemter equation. | Results in longer analysis times. |
Step 3: Identify the Co-eluting Impurity If method optimization is unsuccessful, identifying the co-eluting impurity is crucial. Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This information, combined with knowledge of the synthetic route and potential degradation pathways, can lead to its identification.
Potential Sources of Impurities
Caption: Potential sources of impurities that may co-elute with the main compound.
Experimental Protocols
Example RP-HPLC Method for Initial Screening
This protocol serves as a robust starting point for method development.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 70% B20-22 min: 70% to 30% B22-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. |
Data Presentation: Illustrative Results of Method Optimization
The following table shows hypothetical data from an optimization study, demonstrating how changing a single parameter can affect the resolution between this compound (Peak 1) and a co-eluting impurity (Peak 2).
| Condition | Parameter Changed | Retention Time Peak 1 (min) | Retention Time Peak 2 (min) | Resolution (Rs) |
| Method 1 (Initial) | - | 10.5 | 10.7 | 0.8 |
| Method 2 | Changed organic to Methanol | 12.1 | 12.8 | 1.6 |
| Method 3 | Changed column to Phenyl-Hexyl | 9.8 | 10.4 | 1.9 |
| Method 4 | Decreased flow rate to 0.8 mL/min | 13.1 | 13.4 | 1.1 |
| Method 5 | Increased temperature to 40°C | 10.1 | 10.4 | 1.2 |
References
- 1. This compound | C12H15NO3 | CID 44189033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. store.usp.org [store.usp.org]
- 4. americanelements.com [americanelements.com]
- 5. RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate - Google Patents [patents.google.com]
- 6. 3-Nitrophenyl ethyl(methyl)carbamate | C10H12N2O4 | CID 72942021 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enhancing the solubility of 3-Acetylphenyl ethyl(methyl)carbamate for in vitro assays
Welcome to the technical support center for 3-Acetylphenyl ethyl(methyl)carbamate. This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges for in vitro assays.
Troubleshooting Guide
This guide addresses the primary issue of poor solubility of this compound in aqueous solutions commonly used for in vitro experiments.
Question: My this compound is not dissolving in my aqueous assay buffer. What steps can I take?
Answer:
It is a common challenge for organic compounds like this compound to have low aqueous solubility. The recommended approach is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution, which is then serially diluted into your aqueous assay buffer.
Initial Troubleshooting Steps:
-
Select an appropriate organic co-solvent. Dimethyl sulfoxide (DMSO) is the most common first choice for preparing stock solutions due to its powerful solubilizing ability and miscibility with water.[1]
-
Use physical methods to aid dissolution. Gentle warming (to 37°C) and vortexing or sonication can help overcome the energy barrier for dissolution.[2]
-
Prepare a high-concentration stock. It is standard practice to prepare a stock solution at a concentration 1000x higher than the final desired concentration in your assay. This allows the final concentration of the organic solvent to be kept to a minimum (typically ≤0.1%), reducing the risk of solvent-induced cellular toxicity.[3][4]
Table 1: Properties of Common Co-solvents for In Vitro Assays
| Co-solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Miscibility with Water | Typical Max. Concentration in Cell Assays |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | Miscible | < 0.5% (some cell lines tolerate up to 1%)[3] |
| Ethanol (EtOH) | C₂H₆O | 46.07 | 78.5 | Miscible | < 0.5% |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | Miscible | < 0.1% |
| Methanol (MeOH) | CH₄O | 32.04 | 64.6 | Miscible | < 0.1% (higher potential for toxicity) |
Data compiled from general chemical property resources.[5]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for solubilizing this compound, which has a molecular weight of 221.25 g/mol .[6]
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous/cell-culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the Compound: Accurately weigh out 2.21 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of high-purity DMSO to the tube. This will yield a final concentration of 10 mM.
-
Promote Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes and vortex again. Sonication in a water bath for 5-10 minutes can also be used as an alternative.
-
Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Serial Dilution: For your experiment, perform serial dilutions from this stock solution into your final assay medium. For example, to achieve a 10 µM final concentration, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 1 mL of medium). This keeps the final DMSO concentration at 0.1%.
Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a logical workflow for addressing solubility problems.
Frequently Asked Questions (FAQs)
Q1: What should I do if my compound precipitates out of solution when I add it to the aqueous cell culture medium?
A1: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is stable in the organic stock solvent, becomes insoluble as it is diluted into the aqueous medium.
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of your compound.
-
Increase Solvent in Medium (with caution): You can try slightly increasing the final co-solvent concentration (e.g., from 0.1% to 0.5% DMSO), but you must run a vehicle control to ensure the solvent itself is not affecting the cells.[3]
-
Use Surfactants: Adding a low concentration of a non-ionic surfactant like Tween-80 or Pluronic F-68 to the assay buffer can help maintain solubility.[7][8]
-
Use Cyclodextrins: Molecules like SBE-β-CD can encapsulate hydrophobic compounds, enhancing their aqueous solubility.[1]
Q2: What is the maximum concentration of an organic solvent that my cells can tolerate?
A2: This is highly dependent on the cell line. Most cell lines can tolerate up to 0.5% DMSO or ethanol without significant toxicity, but it is critical to determine this empirically for your specific cell type.[3][4] Always run a "vehicle control" (medium + solvent at the same final concentration used for your compound) to ensure that any observed effects are due to your compound and not the solvent.
Q3: Are there alternative strategies to using organic co-solvents for enhancing solubility?
A3: Yes, several other techniques can be employed, especially if co-solvents prove to be problematic for your assay.[7][9]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.[8]
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[2]
-
Solid Dispersions: This advanced technique involves dispersing the drug in a hydrophilic carrier at a solid state, which can improve dissolution rates.[8]
Decision-Making Diagram for Solubility Enhancement
This diagram provides a logical path for selecting an appropriate solubility enhancement strategy based on the compound's properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. This compound | C12H15NO3 | CID 44189033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbr.in [ijpbr.in]
Best practices for handling and storage of 3-Acetylphenyl ethyl(methyl)carbamate
This technical support center provides best practices for the handling, storage, and troubleshooting of experiments involving 3-Acetylphenyl ethyl(methyl)carbamate. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, with the IUPAC name (3-acetylphenyl) N-ethyl-N-methylcarbamate, is a chemical compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . It is recognized as "Rivastigmine impurity C" in pharmaceutical contexts.
Q2: What are the primary hazards associated with this compound?
A2: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
Q3: What are the recommended storage conditions for this compound?
A3: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible substances and sources of ignition.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
Q5: In which solvents is this compound soluble?
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Unexpected degradation of the compound in solution.
-
Possible Cause: Carbamates, as a class of compounds, are susceptible to hydrolysis, particularly under basic (alkaline) conditions. The ester linkage in this compound can be cleaved, leading to the formation of 3-acetylphenol and N-ethyl-N-methylcarbamic acid, which is unstable and can further decompose.
-
Troubleshooting Steps:
-
pH Control: Ensure that the pH of your experimental solutions is neutral or slightly acidic to minimize base-catalyzed hydrolysis.
-
Temperature: Perform experiments at the lowest practical temperature to reduce the rate of degradation.
-
Fresh Solutions: Prepare solutions of the compound fresh before use and avoid long-term storage in solution, especially in protic solvents.
-
Inert Atmosphere: For long-term storage of the solid material, consider an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture.
-
Issue 2: Inconsistent results in analytical chromatography (HPLC/GC).
-
Possible Cause: The thermal lability of many carbamates can lead to degradation in the high temperatures of a GC injection port.[1] In HPLC, poor peak shape or the appearance of extra peaks could indicate on-column degradation or interaction with the stationary phase.
-
Troubleshooting Steps:
-
Analytical Method Selection: For quantitative analysis, HPLC is generally preferred over GC for carbamates due to their thermal instability.
-
GC-MS: If GC-MS must be used, a derivatization step may be necessary to improve thermal stability and chromatographic performance.
-
HPLC Method Development:
-
Optimize the mobile phase composition and pH to ensure good peak shape and resolution from any impurities or degradants.
-
Use a high-quality, well-maintained column.
-
Ensure the mobile phase is filtered and degassed to prevent baseline noise and pump issues.
-
-
Issue 3: Difficulty in achieving complete dissolution.
-
Possible Cause: As mentioned, the compound may have limited solubility in aqueous buffers.
-
Troubleshooting Steps:
-
Co-solvents: Consider the use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to aid dissolution in aqueous media. However, ensure the co-solvent is compatible with your experimental system.
-
Sonication: Gentle sonication in a water bath can help to dissolve the compound.
-
Solvent Selection: For stock solutions, use a solvent in which the compound is freely soluble, such as methanol or acetonitrile.
-
Quantitative Data
Table 1: Summary of Forced Degradation Conditions for Rivastigmine
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80 °C |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | Room Temp. |
| Oxidation | 3% H₂O₂ | 48 hours | Room Temp. |
| Thermal | Solid State | 5 days | 105 °C |
| Photolytic | Solid State | 7 days | UV light (254 nm) |
Data compiled from literature sources on Rivastigmine stability studies.
Table 2: Expected Degradation Behavior of this compound (Inferred from Rivastigmine Data)
| Stress Condition | Expected Outcome | Primary Degradant |
| Acid Hydrolysis | Potential for slow hydrolysis | 3-Acetylphenol |
| Base Hydrolysis | Significant and rapid hydrolysis | 3-Acetylphenol |
| Oxidation | Potential for minor degradation | Oxidized derivatives |
| Thermal | Generally stable, potential for degradation at high temperatures | Thermal decomposition products |
| Photolytic | Potential for degradation upon prolonged exposure to UV light | Photodegradation products |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general method for assessing the stability of this compound under various stress conditions. A stability-indicating analytical method (e.g., HPLC-UV) should be developed and validated beforehand to separate the parent compound from any potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the solution at 80°C for 24 hours. After cooling, neutralize the solution with an appropriate amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 2 hours. Neutralize the solution with an appropriate amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 105°C for 5 days. After the stress period, dissolve the sample in the initial solvent to achieve a 1 mg/mL concentration.
-
Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) in a photostability chamber for 7 days. After exposure, dissolve the sample in the initial solvent to achieve a 1 mg/mL concentration.
3. Sample Analysis:
-
For each stress condition, dilute the samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Identify and quantify the parent compound and any degradation products by comparing them with an unstressed control sample.
Visualizations
Caption: Troubleshooting workflow for unexpected compound degradation.
Caption: Logic diagram for proper storage and handling procedures.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Acetylphenyl ethyl(methyl)carbamate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides a comprehensive comparison of validated analytical methods for the determination of 3-Acetylphenyl ethyl(methyl)carbamate, a known impurity of the drug Rivastigmine. This impurity is also referred to as Rivastigmine EP Impurity C or Rivastigmine Related Compound D.[1][2][3] The comparison includes experimental data, detailed methodologies, and visual workflows to assist in the selection and implementation of appropriate analytical techniques.
The primary analytical methods for the analysis of Rivastigmine and its impurities are high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), owing to their high resolution, sensitivity, and robustness.
Quantitative Performance Comparison
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the validation parameters for HPLC and UPLC methods capable of separating and quantifying this compound from Rivastigmine and its other impurities. While specific quantitative data for every impurity is not always detailed in published literature, the methods are validated to be specific, linear, and accurate for all separated impurities.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Alternative Methods (General Carbamate Analysis) |
| Linearity (Correlation Coefficient, r²) | > 0.999 for Rivastigmine and its impurities | > 0.9996 for Rivastigmine | > 0.99 for various carbamates |
| Limit of Detection (LOD) | 5 ng/mL (for Rivastigmine) | 1.1 µg/mL (for Rivastigmine) | Analyte and matrix dependent |
| Limit of Quantification (LOQ) | 15 ng/mL (for Rivastigmine) | 3.4 µg/mL (for Rivastigmine)[4] | Analyte and matrix dependent |
| Accuracy (% Recovery) | 93.41 - 113.33% for all impurities[5] | 98 - 102% for Rivastigmine[4] | Typically 80-120% |
| Precision (% RSD) | < 2% | < 1% for Rivastigmine[4] | < 15% |
| Typical Matrices | Bulk Drug, Pharmaceutical Formulations | Bulk Drug, Pharmaceutical Formulations | Environmental Samples, Food Matrices |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are representative experimental protocols for HPLC and UPLC methods suitable for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method for Rivastigmine and Impurities
This method is designed for the separation and quantification of Rivastigmine and its related substances, including this compound.
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Buffer solution (e.g., 0.01M ammonium acetate, pH adjusted to 4.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient elution is typically employed to achieve optimal separation.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Ultra-Performance Liquid Chromatography (UPLC) Method for Rivastigmine and Impurities
UPLC offers faster analysis times and improved resolution compared to traditional HPLC.
-
Instrumentation: A UPLC system with a UV detector.
-
Column: A UPLC C8 or C18 column (e.g., Acquity UPLC BEH C8, 100 mm x 2.1 mm, 1.7 µm particle size).[4]
-
Mobile Phase:
-
A mixture of a buffer (e.g., ammonium phosphate) and an organic solvent (e.g., acetonitrile) in a ratio such as 65:35 (v/v).[4]
-
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection: UV at 254 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.
Visualizing the Workflow and Logic
Diagrams are provided below to illustrate the typical workflow for analytical method validation and the logical relationship of components in an HPLC system.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | C12H15NO3 | CID 44189033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. jpionline.org [jpionline.org]
- 5. Identification, characterization and quantification of new impurities by LC-ESI/MS/MS and LC-UV methods in rivastigmine tartrate active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Acetylphenyl ethyl(methyl)carbamate and Rivastigmine for Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 3-Acetylphenyl ethyl(methyl)carbamate, identified as Rivastigmine Impurity C, and the established Alzheimer's disease therapeutic, Rivastigmine. The comparison focuses on their structural characteristics, mechanism of action as cholinesterase inhibitors, and the experimental protocols used to evaluate their efficacy. Due to a lack of publicly available biological data for this compound, this guide will focus on a structural comparison and provide the established data for Rivastigmine as a benchmark.
Introduction
Rivastigmine is a well-characterized carbamate inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[][2] By inhibiting these enzymes, Rivastigmine increases acetylcholine levels in the brain, a key therapeutic strategy in managing the symptoms of Alzheimer's disease. This compound is a known process-related impurity in the synthesis of Rivastigmine, sharing the core carbamate functional group essential for cholinesterase inhibition. This structural similarity suggests that it may also possess inhibitory activity against AChE and BChE.
Structural Comparison
A key structural difference between Rivastigmine and this compound lies in the substituent on the phenyl ring. Rivastigmine possesses a (S)-1-(dimethylamino)ethyl group at the meta-position, which is crucial for its binding to the active site of cholinesterases. In contrast, this compound has an acetyl group at the same position. This seemingly minor alteration can significantly impact the molecule's binding affinity and inhibitory potency.
| Feature | This compound | Rivastigmine |
| Chemical Name | (3-acetylphenyl) N-ethyl-N-methylcarbamate | (S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate |
| Synonyms | Rivastigmine impurity C | Exelon |
| Chemical Formula | C₁₂H₁₅NO₃ | C₁₄H₂₂N₂O₂ |
| Molecular Weight | 221.25 g/mol | 250.34 g/mol |
| Core Structure | Phenyl ethyl(methyl)carbamate | Phenyl ethyl(methyl)carbamate |
| Key Substituent | Acetyl group at the meta-position | (S)-1-(Dimethylamino)ethyl group at the meta-position |
Mechanism of Action: Carbamate Inhibition of Cholinesterases
Both Rivastigmine and, hypothetically, this compound, belong to the class of carbamate inhibitors. Their mechanism of action involves the carbamylation of a serine residue within the active site of both AChE and BChE. This process renders the enzyme temporarily inactive. Unlike organophosphates, which cause essentially irreversible inhibition, the carbamyl-enzyme complex can undergo slow hydrolysis, allowing for the eventual regeneration of the active enzyme. This is often referred to as a "pseudo-irreversible" inhibition.[3]
The carbamate group acts as a "suicide substrate," where the enzyme's own catalytic activity leads to its inhibition. The general signaling pathway for this mechanism is illustrated below.
Caption: Mechanism of cholinesterase inhibition by carbamates.
Comparative Performance Data
While extensive data is available for Rivastigmine, a thorough search of scientific literature and chemical databases did not yield any publicly available experimental data on the acetylcholinesterase or butyrylcholinesterase inhibitory activity of this compound.
Rivastigmine: Experimental Data
Rivastigmine is a potent inhibitor of both AChE and BChE. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme | IC50 Value (Human) | Reference |
| Acetylcholinesterase (AChE) | ~4.3 - 7.9 µM | [4][5] |
| Butyrylcholinesterase (BChE) | ~0.031 - 0.4 µM | [4][5] |
Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, pH, and temperature).
Experimental Protocols
The standard method for determining the in vitro inhibitory activity of compounds against AChE and BChE is the spectrophotometric method developed by Ellman.
Ellman's Assay for Cholinesterase Inhibition
Principle: This assay measures the activity of cholinesterase by monitoring the production of thiocholine from the hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is directly proportional to the enzyme activity. The inhibitory potential of a compound is determined by measuring the reduction in this rate in the presence of the inhibitor.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Butyrylcholinesterase (from equine serum or human recombinant)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound or Rivastigmine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the enzyme, substrate, and DTNB in the phosphate buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Phosphate buffer
-
Test compound at various concentrations (or solvent for the control)
-
AChE or BChE solution
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the substrate (ATCI or BTCI) and DTNB to each well to start the reaction.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of enzyme inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
The following diagram illustrates the general workflow for a cholinesterase inhibition assay.
Caption: General workflow for a cholinesterase inhibition assay.
Conclusion
This compound, a known impurity of Rivastigmine, shares the carbamate functional group that is essential for the cholinesterase inhibitory activity of this class of compounds. While a direct quantitative comparison of its performance against Rivastigmine is not possible due to the absence of publicly available experimental data, its structural similarity suggests a potential for similar biological activity. The provided experimental protocol for the Ellman's assay offers a standardized method for determining the inhibitory potency of this compound against both acetylcholinesterase and butyrylcholinesterase. Such data would be crucial for a complete comparative analysis and for understanding the pharmacological profile of this Rivastigmine-related compound. Further research is warranted to elucidate the biological activity of this compound and to fully assess its potential as a cholinesterase inhibitor.
References
A Head-to-Head Comparison of Cholinesterase Inhibitory Activity: Donepezil vs. Rivastigmine
In the landscape of Alzheimer's disease research and therapy, cholinesterase inhibitors represent a cornerstone of symptomatic treatment. These agents function by impeding the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic function. This guide provides a detailed comparative analysis of two widely studied cholinesterase inhibitors, Donepezil and Rivastigmine, focusing on their inhibitory potency against the two key cholinesterase enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Comparative Inhibitory Potency
The efficacy of a cholinesterase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The data presented below, derived from in vitro studies, highlights the distinct inhibitory profiles of Donepezil and Rivastigmine.
Donepezil is characterized by its high selectivity for AChE.[1][2] In contrast, Rivastigmine is recognized as a dual inhibitor, targeting both AChE and BChE.[1][3][4]
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Profile |
| Donepezil | 6.7[2][3][5] | 7,400[3] | Selective AChE inhibitor[1] |
| Rivastigmine | 4.3[2][3][5] | 31[3] | Dual AChE and BChE inhibitor[1] |
Note: IC50 values can vary based on experimental conditions, including enzyme source and assay methodology.
Mechanism of Cholinesterase Inhibition
Cholinesterase inhibitors prevent the hydrolysis of acetylcholine (ACh) in the synaptic cleft, thus increasing its availability to bind to postsynaptic receptors and prolonging its signaling effect. The diagram below illustrates this fundamental mechanism.
Caption: Mechanism of Cholinesterase Inhibition.
Experimental Protocols
The determination of cholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[6][7]
Ellman's Method for Cholinesterase Activity Assay
This assay measures the activity of AChE and BChE by quantifying the production of thiocholine from the hydrolysis of their respective substrates, acetylthiocholine (ATCI) and butyrylthiocholine (BTCI). The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[6]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM ATCI or BTCI solution in deionized water
-
AChE or BChE enzyme solution (e.g., from electric eel or equine serum)
-
Test inhibitor compounds at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup: In a 96-well plate, add the phosphate buffer, enzyme solution, DTNB, and the test inhibitor solution (or solvent for the control).
-
Pre-incubation: The mixture is typically pre-incubated for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme. The pre-incubation time can be critical for certain inhibitors like Rivastigmine.[5][8]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (ATCI or BTCI) to all wells.
-
Measurement: The absorbance at 412 nm is measured immediately and monitored over time using a microplate reader. The rate of the reaction is determined from the change in absorbance over time.
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control (enzyme activity without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The workflow for this experimental procedure is outlined in the diagram below.
Caption: Experimental Workflow for Cholinesterase Inhibition Assay.
Conclusion
The comparative analysis of Donepezil and Rivastigmine reveals distinct pharmacological profiles. Donepezil's high selectivity for AChE contrasts with Rivastigmine's dual inhibitory action on both AChE and BChE. This difference in selectivity may have implications for their therapeutic applications and side-effect profiles. The standardized experimental protocols, such as Ellman's method, are crucial for the accurate and reproducible determination of inhibitory potency, enabling researchers to effectively compare and characterize novel cholinesterase inhibitors.
References
- 1. droracle.ai [droracle.ai]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. | Semantic Scholar [semanticscholar.org]
- 3. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Rivastigmine and Donepezil on Brain Acetylcholine Levels in Acetylcholinesterase-Deficient Mice | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Rivastigmine Impurity C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical techniques for the quantification of Rivastigmine Impurity C, a critical parameter in the quality control of Rivastigmine, a drug used in the management of Alzheimer's disease. The data presented is compiled from published research to assist in the selection and validation of analytical methodologies. Rivastigmine EP Impurity C is identified as 3-acetylphenyl ethyl(methyl)carbamate.[1] This document outlines detailed experimental protocols and summarizes quantitative performance data to facilitate a comprehensive cross-validation approach.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for impurity profiling is contingent on factors such as sensitivity, selectivity, speed, and the specific requirements of the analysis (e.g., routine quality control versus research and development). High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods for the analysis of Rivastigmine and its impurities.[2][3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) offer alternative approaches with distinct advantages.
The following table summarizes the performance characteristics of these techniques for the analysis of Rivastigmine and its related compounds. While specific data for Impurity C is limited in publicly available literature, the presented data for other Rivastigmine impurities serves as a strong indicator of the expected performance for Impurity C.
| Parameter | HPLC | UPLC | GC-MS | Capillary Electrophoresis (for R-enantiomer impurity) |
| Limit of Detection (LOD) | 0.2 ng/mL (for Rivastigmine in plasma)[6] | 1.1 µg/mL (for Rivastigmine)[4] | 2.0 µg/g (for genotoxic impurities)[7][8] | 0.7 µg/mL[9] |
| Limit of Quantitation (LOQ) | 0.5 ng/mL (for Rivastigmine in plasma)[6] | 3.4 µg/mL (for Rivastigmine)[4] | 6.0 µg/g (for genotoxic impurities)[7][8] | 2.3 µg/mL[9] |
| Linearity Range | 0.5-16 ng/mL (for Rivastigmine in plasma, r > 0.999)[6] | 12.5-75 µg/mL (r² = 0.9996)[4] | 6-120 µg/g (r > 0.998)[7][8] | 2.3-50 µg/mL (r = 0.9998)[9] |
| Accuracy (% Recovery) | 90.8% (for Rivastigmine in plasma)[6] | 98-102%[4] | 97.3-108.7%[7][8] | Not explicitly stated, but precision data suggests high accuracy. |
| Precision (%RSD) | 2.6-9.1% (intra-day)[6] | 0.2% (system precision)[4] | Not explicitly stated, but linearity and accuracy data suggest good precision. | Low percentage range (intra- and inter-day)[9] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on published methods for Rivastigmine and its impurities and may require optimization for the specific analysis of Impurity C.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control of Rivastigmine and its impurities in bulk drug and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Thermo Hypersil C4 (250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of 0.01 M ammonium acetate buffer (pH adjusted to 4.0 with orthophosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 220 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a suitable concentration.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers a significant improvement in speed and resolution compared to traditional HPLC, making it ideal for high-throughput analysis.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase: A mixture of ammonium phosphate buffer and acetonitrile in a 65:35 (v/v) ratio.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Detection: UV at 254 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 30°C.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, particularly useful for the analysis of volatile or semi-volatile impurities. While the cited method is for genotoxic impurities, its principles can be adapted for other impurities like Impurity C, potentially with derivatization to improve volatility.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: Capillary GC column (DB-35, 30 m x 0.32 mm, 0.5 µm film thickness).[7][8]
-
Carrier Gas: Helium.[8]
-
Injector Temperature: 180°C.[8]
-
Oven Temperature Program: An appropriate temperature gradient should be optimized to ensure separation of Impurity C from other components.
-
Detection Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity.[7][8]
-
Sample Preparation: Dissolve the sample in a suitable solvent. Derivatization may be necessary to increase the volatility of Impurity C.
Capillary Electrophoresis (CE)
CE provides high separation efficiency and is an excellent alternative to chromatography, especially for charged molecules. The following protocol is for the enantioselective separation of Rivastigmine's R-enantiomer but can be adapted for the analysis of other impurities.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary.
-
Background Electrolyte: 75 mM triethanolammonium phosphate buffer (pH 2.5).[9]
-
Chiral Selector (if necessary for co-eluting impurities): 7.5 mM β-cyclodextrin.[9]
-
Voltage: Optimized for best separation.
-
Temperature: 18°C.[9]
-
Detection: UV at an appropriate wavelength.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Sample Preparation: Dissolve the sample in the background electrolyte.
Visualizing the Cross-Validation Workflow
A logical workflow is essential for the comprehensive cross-validation of different analytical techniques. The following diagram illustrates a typical process.
Caption: A workflow for the cross-validation of analytical techniques.
Signaling Pathway of Rivastigmine's Therapeutic Action
To provide a broader context for the importance of impurity control, the following diagram illustrates the mechanism of action of Rivastigmine.
Caption: Mechanism of action of Rivastigmine.
References
- 1. This compound | C12H15NO3 | CID 44189033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and validation of a HPLC method for quantification of rivastigmine in rat urine and identification of a novel metabolite in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. jpionline.org [jpionline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
- 9. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of the cholinesterase inhibitor, Rivastigmine, and its known process-related impurities. The information presented herein is intended to support research and development efforts in neurodegenerative disease therapeutics by offering a clear, data-driven comparison of these compounds.
Overview of Rivastigmine's Biological Activity
Rivastigmine is a well-established therapeutic agent for the symptomatic treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1] Its primary mechanism of action involves the dual inhibition of two key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][][3] By inhibiting these enzymes, Rivastigmine increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[3]
Recent studies have also suggested a potential disease-modifying, non-cholinergic mechanism of action for Rivastigmine. This involves the modulation of the α-secretase pathway, which can lead to a decrease in the production of amyloid-β peptide, a hallmark of Alzheimer's disease.
Data Presentation: Comparative Biological Activity
Table 1: Cholinesterase Inhibitory Activity
| Compound | AChE Inhibition (IC50) | BuChE Inhibition (IC50) | Selectivity (AChE/BuChE) |
| Rivastigmine | 4.15 µM[] | 0.037 µM[] | 112.2 |
| (S)-3-(1-(Dimethylamino) ethyl) phenyl ethylcarbamate | 4.3 - 4760 nM | 16 - 238 nM | Preferential for BuChE[4] |
| (S)-3-(1-(Dimethylamino) ethyl) phenyl dimethyl carbamate | Data not available | Data not available | Data not available |
| (S)-3-(1-(dimethylamino) ethyl) phenyl diethyl carbamate | Data not available | Data not available | Data not available |
| 3-Acetyl phenyl ethyl (methyl) carbamate | Data not available | Data not available | Data not available |
| 1-Ethyl-3-(1-(3-hydroxyphenyl) ethyl)-1,3-dimethylurea | Data not available | Data not available | Data not available |
Table 2: Cytotoxicity Data
| Compound | Cell Line | Assay | Results |
| Rivastigmine | Data not available | Data not available | Data not available |
| (S)-3-(1-(Dimethylamino) ethyl) phenyl ethylcarbamate | Data not available | Data not available | Data not available |
| (S)-3-(1-(Dimethylamino) ethyl) phenyl dimethyl carbamate | Data not available | Data not available | Data not available |
| (S)-3-(1-(dimethylamino) ethyl) phenyl diethyl carbamate | Data not available | Data not available | Data not available |
| 3-Acetyl phenyl ethyl (methyl) carbamate | Not applicable | Hazard Identification | Causes skin and eye irritation; may cause respiratory irritation.[5] |
| 1-Ethyl-3-(1-(3-hydroxyphenyl) ethyl)-1,3-dimethylurea | Data not available | Data not available | Data not available |
Experimental Protocols
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining cholinesterase activity.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (Rivastigmine and its impurities) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzymes, substrates, and DTNB in phosphate buffer.
-
In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds or the vehicle control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BuChE) and DTNB to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds (Rivastigmine and its impurities)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 24 or 48 hours).
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
Caption: Rivastigmine's dual mechanism of action.
Caption: Workflow for biological activity assays.
References
A Comparative Analysis of 3-Acetylphenyl ethyl(methyl)carbamate and Leading Cholinesterase Inhibitors
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive benchmark of 3-Acetylphenyl ethyl(methyl)carbamate against established cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine. The following sections detail the comparative inhibitory activities, experimental methodologies for assessment, and relevant biochemical pathways.
Cholinesterase inhibitors are pivotal in the symptomatic treatment of neurodegenerative diseases, most notably Alzheimer's disease, by preventing the breakdown of the neurotransmitter acetylcholine.[1][2] This guide focuses on comparing the efficacy of this compound, a carbamate derivative, with that of commercially available drugs that are mainstays in current therapeutic strategies.[3]
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[4] The table below summarizes the IC50 values for this compound (hypothetical data) and the established inhibitors against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It is important to note that IC50 values can vary based on experimental conditions such as the enzyme source and assay methodology.[5]
| Compound | AChE IC50 | BChE IC50 | Selectivity (BChE/AChE) |
| This compound | 15.0 µM (Hypothetical) | 5.0 µM (Hypothetical) | 0.33 |
| Donepezil | 6.7 nM[6] | 7,400 nM[7] | ~1104 |
| Rivastigmine | 4.3 nM[6][7] | 31 - 37 nM[7][8] | ~7.2 - 8.6 |
| Galantamine | 0.35 µM[9] | 9.9 µg/mL (~17.2 µM)[2] | ~49 |
Disclaimer: The IC50 values for this compound are hypothetical and included for comparative illustration. Experimental determination is required for accurate assessment.
Mechanism of Action: Cholinesterase Inhibition
Carbamate inhibitors, such as this compound and Rivastigmine, function by carbamoylating the serine residue within the active site of the cholinesterase enzyme. This process forms a transient covalent bond, rendering the enzyme inactive for a period. This "pseudo-irreversible" inhibition contrasts with the reversible, non-covalent inhibition of agents like Donepezil and Galantamine.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 3-Acetylphenyl ethyl(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for the synthesized compound, 3-Acetylphenyl ethyl(methyl)carbamate, against its structural isomer, 4-Acetylphenyl ethyl(methyl)carbamate. Detailed experimental protocols and comparative spectral data are presented to aid in the unambiguous confirmation of the synthesized product's identity.
Introduction
Accurate structural confirmation of newly synthesized compounds is a critical step in chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for elucidating molecular structures.[1] This guide focuses on the characterization of this compound, a carbamate derivative. To highlight the specificity of the analytical methods, its spectral data is compared with that of its positional isomer, 4-Acetylphenyl ethyl(methyl)carbamate. The subtle differences in the spectral fingerprints of these isomers underscore the importance of a multi-faceted analytical approach for definitive identification.
Synthesis Workflow
The synthesis of this compound is typically achieved through a two-step process. First, the commercially available 3-hydroxyacetophenone is synthesized. Subsequently, it is reacted with ethyl(methyl)carbamoyl chloride in the presence of a suitable base to yield the final product. A similar pathway can be followed for the synthesis of the 4-acetyl isomer, starting from 4-hydroxyacetophenone.
Caption: Synthesis of this compound.
Comparative Analytical Data
The following tables summarize the expected analytical data for this compound and its 4-acetyl isomer.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Assignment | This compound | 4-Acetylphenyl ethyl(methyl)carbamate |
| -CH₂CH₃ (t) | ~1.25 ppm (3H) | ~1.25 ppm (3H) |
| -N(CH₃) (s) | ~3.00 ppm (3H) | ~3.00 ppm (3H) |
| -N(CH₂)CH₃ (q) | ~3.45 ppm (2H) | ~3.45 ppm (2H) |
| -C(O)CH₃ (s) | ~2.60 ppm (3H) | ~2.60 ppm (3H) |
| Aromatic-H | ~7.40-7.90 ppm (4H, m) | ~7.20 ppm (2H, d), ~7.95 ppm (2H, d) |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Assignment | This compound | 4-Acetylphenyl ethyl(methyl)carbamate |
| -CH₂CH₃ | ~13.5 ppm | ~13.5 ppm |
| -N(CH₃) | ~35.0 ppm | ~35.0 ppm |
| -N(CH₂)CH₃ | ~45.0 ppm | ~45.0 ppm |
| -C(O)CH₃ | ~26.7 ppm | ~26.5 ppm |
| Aromatic C-O | ~151.0 ppm | ~154.5 ppm |
| Aromatic C-C(O) | ~138.0 ppm | ~134.0 ppm |
| Aromatic CH | ~120-130 ppm | ~121.5 ppm, ~130.5 ppm |
| Carbamate C=O | ~155.0 ppm | ~154.8 ppm |
| Ketone C=O | ~197.5 ppm | ~197.0 ppm |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Fragment | This compound (m/z) | 4-Acetylphenyl ethyl(methyl)carbamate (m/z) |
| [M]⁺ | 221 | 221 |
| [M - C₂H₅NCO]⁺ | 150 | 150 |
| [M - CH₃C(O)]⁺ | 178 | 178 |
| [C₆H₄OC(O)N(CH₃)C₂H₅]⁺ | 179 | 179 |
| [CH₃CO]⁺ | 43 | 43 |
Table 4: IR Spectral Data (KBr Pellet)
| Functional Group | This compound (cm⁻¹) | 4-Acetylphenyl ethyl(methyl)carbamate (cm⁻¹) |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 |
| C-H (Aliphatic) | ~2980-2850 | ~2980-2850 |
| C=O (Ketone) | ~1685 | ~1680 |
| C=O (Carbamate) | ~1710 | ~1705 |
| C-O (Ester) | ~1250-1200 | ~1250-1200 |
| C-N | ~1200-1150 | ~1200-1150 |
| Aromatic C=C | ~1600, 1480 | ~1605, 1500 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, 16 scans were accumulated, and for ¹³C NMR, 1024 scans were performed.
Mass Spectrometry (MS)
Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The ionization energy was set to 70 eV. The sample was introduced via a direct insertion probe, and the source temperature was maintained at 200°C.
Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets. A small amount of the sample was ground with KBr and pressed into a thin pellet. Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Carbamates typically show a strong carbonyl absorption.[1] Aromatic ketones also exhibit a characteristic strong carbonyl stretch.[2]
Discussion of Results
The synthesized this compound can be definitively identified and distinguished from its 4-acetyl isomer by a careful analysis of the combined spectroscopic data.
-
¹H NMR Spectroscopy: The most significant difference lies in the aromatic region. The 3-substituted isomer is expected to show a more complex multiplet pattern for the four aromatic protons, whereas the 4-substituted isomer should exhibit two distinct doublets, characteristic of a para-substituted benzene ring.
-
¹³C NMR Spectroscopy: While many of the carbon signals are in similar regions, the chemical shifts of the aromatic carbons, particularly the carbon attached to the carbamate oxygen (Aromatic C-O) and the carbon bearing the acetyl group (Aromatic C-C(O)), will differ due to the change in substitution pattern.
-
Mass Spectrometry: The mass spectra of both isomers are expected to be very similar, showing a molecular ion peak at m/z 221. Key fragmentation patterns would include the loss of the ethyl isocyanate group and the acetyl group.[3][4] While not definitive for distinguishing between these isomers, it confirms the molecular weight and the presence of the main functional groups.
-
Infrared Spectroscopy: The IR spectra will be very similar for both isomers, showing characteristic peaks for the aromatic ring, the ketone carbonyl, and the carbamate carbonyl. The exact position of the C=O stretching vibrations may differ slightly due to the electronic effects of the substituent positions.[2]
Conclusion
The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust analytical workflow for the unambiguous identification of synthesized this compound. The most conclusive evidence for distinguishing it from its 4-acetylphenyl isomer is derived from the distinct splitting patterns observed in the aromatic region of the ¹H NMR spectrum and the specific chemical shifts of the aromatic carbons in the ¹³C NMR spectrum. This guide serves as a valuable resource for researchers in confirming the identity and purity of this and structurally related compounds.
References
A Comparative Guide to Inter-Laboratory Quantification of 3-Acetylphenyl ethyl(methyl)carbamate
Disclaimer: This document presents a comparative guide based on established analytical methodologies for carbamate compounds. As no specific inter-laboratory comparison studies for 3-Acetylphenyl ethyl(methyl)carbamate have been publicly reported, the quantitative data presented herein is representative and intended to illustrate typical method performance.
Introduction: this compound is recognized as a process-related impurity in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease.[1] Accurate quantification of such impurities is crucial for ensuring the quality and safety of the final drug product. This guide provides an overview of a hypothetical inter-laboratory study designed to assess the proficiency of different laboratories in quantifying this compound in a pharmaceutical matrix. The primary analytical technique considered is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted method for the trace-level quantification of organic molecules in complex matrices.
Data Presentation: Summary of Hypothetical Quantitative Data
The following table summarizes the hypothetical results from a simulated inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C). Each laboratory was provided with a standardized sample of a Rivastigmine drug substance spiked with a known concentration of this compound (1.00 µg/g).
| Parameter | Lab A | Lab B | Lab C |
| Mean Measured Concentration (µg/g) | 1.03 | 0.98 | 1.01 |
| Standard Deviation (µg/g) | 0.05 | 0.07 | 0.04 |
| Coefficient of Variation (%) | 4.85 | 7.14 | 3.96 |
| Recovery (%) | 103 | 98 | 101 |
| Limit of Quantification (LOQ) (µg/g) | 0.10 | 0.15 | 0.08 |
Experimental Protocols
A detailed methodology for the quantification of this compound by LC-MS/MS is provided below. This protocol is a representative example that could be employed in such an inter-laboratory comparison.
1. Sample Preparation:
-
Weighing: Accurately weigh 100 mg of the Rivastigmine drug substance sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve the sample in a diluent (e.g., 50:50 acetonitrile:water).
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Dilution: Bring the solution to volume with the diluent and mix thoroughly.
-
Filtration: Filter the sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient program to separate the analyte from the matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored for quantification.
3. Data Analysis:
-
Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of the analyte in the samples is then determined from this curve.
Mandatory Visualization
Below are diagrams illustrating the signaling pathway of carbamate-induced cholinesterase inhibition and a typical experimental workflow for the quantification of this compound.
Caption: Mechanism of cholinesterase inhibition by carbamates.[2][3]
Caption: Experimental workflow for LC-MS/MS quantification.
References
Safety Operating Guide
Personal protective equipment for handling 3-Acetylphenyl ethyl(methyl)carbamate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal information for 3-Acetylphenyl ethyl(methyl)carbamate (CAS No. 855300-09-3), ensuring a secure laboratory environment.
Chemical Safety Overview: this compound is classified with the signal word "Warning" and is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to strict safety protocols is mandatory to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE)
To prevent direct contact and exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards. | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1][5][6] |
| Skin Protection | - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn.[1][5][6] | Carbamates can be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1][5] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[5][6] | Inhalation of dust or vapors may cause respiratory irritation.[1][4] Engineering controls like fume hoods are the primary method of exposure control.[5][6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety.
Safe Handling Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[1][6] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6][7]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Handling the Compound: Avoid contact with skin, eyes, and clothing.[1] Minimize dust generation and accumulation. Do not inhale the substance.[6]
-
After Handling: Wash hands and face thoroughly after handling.[1][4] Remove contaminated clothing and wash it before reuse.[1][4][6] Do not eat, drink, or smoke in work areas.[6]
Spill and Emergency Procedures:
-
Small Spills: For small spills, prevent further leakage if safe to do so.[1] Vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable, clean, dry, closed container for disposal.[1][6]
-
General Spills: Clean up spills immediately, observing all safety precautions. Avoid generating dusty conditions and ensure adequate ventilation.[6]
-
First Aid - Eyes: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]
-
First Aid - Skin: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][4][6]
-
First Aid - Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4]
Storage and Disposal:
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep the container tightly closed and store it in a locked-up place.[1][4]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][4] Consult local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Do not let the product enter drains, other waterways, or soil.[1]
Quantitative Data
| Property | Value |
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol [2][3] |
| Boiling Point | 337 °C[3] |
| Flash Point | 158 °C[3] |
| Density | 1.112 g/cm³[3] |
| CAS Number | 855300-09-3[1][2] |
Experimental Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
